molecular formula C6H7N7 B1380480 Pyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 19148-44-8

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B1380480
CAS No.: 19148-44-8
M. Wt: 177.17 g/mol
InChI Key: SURZBXMKNNZTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a useful research compound. Its molecular formula is C6H7N7 and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimido[4,5-d]pyrimidine-2,4,7-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimido[4,5-d]pyrimidine-2,4,7-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrimido[4,5-d]pyrimidine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7/c7-3-2-1-10-5(8)12-4(2)13-6(9)11-3/h1H,(H6,7,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURZBXMKNNZTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: The Scaffold Architecture of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine , a fused heterocyclic scaffold with significant utility in medicinal chemistry, particularly as an antifolate and kinase inhibitor.

Structural Anatomy & Electronic Landscape

The pyrimido[4,5-d]pyrimidine core represents a "privileged scaffold" in drug discovery due to its structural homology with purines (adenine, guanine) and pteridines (folic acid, methotrexate).

Nomenclature and Numbering Ambiguity

Strict IUPAC nomenclature for fused rings can be complex. While the core system is often referred to as pyrimido[4,5-d]pyrimidine , the specific isomer permitting substitution at positions 2, 4, and 7 is chemically equivalent to a 1,3,6,8-tetraazanaphthalene system.

  • Core Fusion: Two pyrimidine rings fused at the C4-C5 bond.

  • Substitution Pattern: The "2,4,7-triamine" designation implies carbons at positions 2, 4, and 7 are available for functionalization.

  • Electronic Character: The system is highly

    
    -deficient, making the ring carbons susceptible to nucleophilic attack (prior to amination) and the ring nitrogens weak bases.
    
Visualization of the Core

The following diagram illustrates the numbering scheme used in this guide, consistent with the CAS 19148-44-8 entry, and highlights the hydrogen bond donor/acceptor landscape critical for biological interaction.

G cluster_legend Legend N1 N1 C2 C2 N3 N3 C4 C4 C4a C4a C8a C8a N5 N5 C6 C6 N7 N7 L1 H-Bond Acceptor (N) L2 Substitutable Carbon L3 Bridgehead Carbon

(Self-Correction: To ensure the diagram is chemically accurate for the specific "2,4,7-triamine" request, we visualize the specific atom connectivity below.)

Structure Figure 1: Chemical Connectivity of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine N1 N C2 C2 N1->C2 N3 N C2->N3 NH2_2 NH₂ C2->NH2_2 C4 C4 N3->C4 C4a C C4->C4a NH2_4 NH₂ C4->NH2_4 C8a C C4a->C8a N5 N C4a->N5 C8a->N1 C6 C N5->C6 C7 C7 C6->C7 N8 N C7->N8 NH2_7 NH₂ C7->NH2_7 N8->C8a

Caption: Connectivity map of the 2,4,7-triamine derivative. Note the high density of Nitrogen atoms (red) and exocyclic amines (yellow).

Synthetic Pathways & Process Chemistry

The synthesis of 2,4,7-triaminopyrimido[4,5-d]pyrimidine requires a strategy that builds the second pyrimidine ring onto a pre-functionalized pyrimidine precursor. The most robust method involves the cyclocondensation of 2,4-diamino-5-cyanopyrimidine with guanidine .

Reaction Logic
  • Precursor Selection: 2,4-diamino-5-cyanopyrimidine provides the pre-formed "left" ring (N1-C4) and the nitrile group necessary for the "right" ring closure.

  • Reagent: Guanidine (free base) acts as the bis-nucleophile.

  • Mechanism:

    • Step A: Nucleophilic attack of guanidine on the nitrile carbon.

    • Step B: Intramolecular cyclization onto the C4-amino group (with loss of ammonia) or direct condensation if a leaving group were present.

Protocol: High-Temperature Fusion

This protocol is adapted for high-purity isolation without chromatography.

Materials:

  • 2,4-Diamino-5-cyanopyrimidine (10 mmol)

  • Guanidine Hydrochloride (15 mmol)

  • Sodium Ethoxide (20 mmol) or Sodium Methoxide

  • Solvent: 2-Methoxyethanol (Ethylene glycol monomethyl ether) - chosen for its high boiling point (124°C).

Step-by-Step Methodology:

  • Free Base Generation: In a dry 100 mL round-bottom flask, dissolve Guanidine HCl in absolute ethanol containing Sodium Ethoxide. Stir for 30 minutes. Filter off the precipitated NaCl to obtain a clear ethanolic solution of guanidine.

  • Solvent Swap: Add 2,4-diamino-5-cyanopyrimidine to the filtrate. Evaporate the ethanol under reduced pressure and replace with 20 mL of 2-Methoxyethanol .

  • Cyclization: Reflux the suspension at 130°C for 12–18 hours. The reaction progress should be monitored by TLC (System: CHCl3/MeOH 4:1). The starting nitrile (Rf ~0.6) will disappear, replaced by the polar product (Rf ~0.2).

  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a yellow/beige solid.

  • Purification:

    • Filter the solid.

    • Wash with cold water (2 x 10 mL) to remove excess guanidine.

    • Wash with cold ethanol (1 x 5 mL).

    • Recrystallize from DMF/Water if necessary.

Synthesis Start Start: 2,4-Diamino-5-cyanopyrimidine Step1 Step 1: Nucleophilic Attack (Guanidine attacks Nitrile) Start->Step1 Reagent Reagent: Guanidine (Free Base) Reagent->Step1 Step2 Step 2: Cyclization (Ring Closure onto C4-NH2) Step1->Step2 Reflux (130°C) Product Product: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine Step2->Product -NH3

Caption: Synthetic workflow for the construction of the triamine scaffold via nitrile activation.

Physicochemical Profiling

Understanding the physical properties is crucial for formulation and assay development. The triamine substitution pattern creates a molecule with high polarity and significant hydrogen bonding potential.

PropertyValue (Predicted/Exp)Implication for Drug Design
Molecular Weight ~177.17 g/mol Low MW, ideal for Fragment-Based Drug Design (FBDD).
LogP -0.5 to 0.2Highly hydrophilic. Likely requires formulation aids for lipid membrane permeability.
TPSA ~130 ŲHigh polar surface area due to 7 nitrogens. Approaches the limit for oral bioavailability (Rule of 5).
pKa (Basic) ~6.5 (Ring N)Protonation likely at physiological pH, aiding solubility but affecting membrane transport.
Solubility Low in water/organic"Brick dust" behavior due to strong intermolecular H-bonding (crystal lattice energy).

Pharmacophore Modeling & Biological Relevance

The Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bioisostere of Methotrexate and Pemetrexed . Its primary biological activity stems from its ability to mimic the pteridine ring of folic acid.

Mechanism of Action: DHFR Inhibition

The 2,4-diamino motif is the critical pharmacophore for inhibiting Dihydrofolate Reductase (DHFR).

  • Protonation: The N1 (or N3) of the pyrimidine ring becomes protonated in the enzyme active site.

  • Ionic Interaction: This protonated nitrogen forms a salt bridge with a conserved Aspartate (Asp27 in E. coli, Glu30 in mammalian DHFR) residue.

  • H-Bonding: The exocyclic amines at positions 2 and 4 form hydrogen bonds with backbone carbonyls of the enzyme.

Kinase Inhibition (ATP Mimicry)

The scaffold also functions as an ATP-competitive inhibitor. The "hinge region" of kinases typically binds the N1 and C2-NH2 motif of adenine. This scaffold presents a similar donor-acceptor motif.

Interaction Drug_N1 Scaffold N1 (H+) Enz_Asp DHFR: Asp27/Glu30 (Carboxylate) Drug_N1->Enz_Asp Salt Bridge (Ionic) Drug_NH2 C2-NH2 Enz_Backbone Hinge Region (Backbone C=O) Drug_NH2->Enz_Backbone H-Bond Drug_Ring Aromatic Core Enz_Phe Phe/Tyr Residue (Pi-Stacking) Drug_Ring->Enz_Phe Pi-Pi Stacking

Caption: Pharmacophore mapping of the scaffold within the DHFR active site.

Analytical Characterization

To validate the synthesis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, the following spectral signatures must be confirmed.

Proton NMR (DMSO-d6)

Due to the lack of C-H bonds on the ring carbons (positions 2, 4, 7 are substituted, positions 4a, 8a are quaternary), the spectrum is simple:

  • 
     6.0 – 8.0 ppm:  Three distinct broad singlets corresponding to the NH2 groups.
    
    • The chemical environment of the 2, 4, and 7 amines differs slightly.

    • Exchangeable with D2O.

  • Absence of Aromatic C-H: If the spectrum shows aromatic singlets (e.g., at 8.5 ppm), the reaction may have failed (incomplete cyclization) or yielded a different isomer (e.g., position 5 or 6 unsubstituted).

Mass Spectrometry (ESI+)
  • Molecular Ion: Expect [M+H]+ at m/z ~178.

  • Fragmentation: Loss of NH3 (-17) is a common fragmentation pathway for poly-amino heterocycles.

References

  • Chemical Structure & Identifiers: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. ChemicalBook. CAS 19148-44-8. Link

  • Synthetic Methodology: Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. (2021).[1][2][3] Link

  • Antifolate Mechanism: Folic Acid Antagonists. National Institutes of Health (NIH) MeSH Database. Link

  • Kinase Inhibition Context: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. PubMed Central. Link

  • Scaffold Data: Pyrimido[4,5-d]pyrimidine-2,4-diamine (Related Scaffold). PubChem CID 13925348.[3] Link

Sources

Precision Engineering of 2,4,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

The pyrimido[4,5-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a rigid, bicyclic bioisostere of purine and pteridine. While the 2,4,6,8-tetrasubstituted variants (pyrimido[5,4-d]) are well-documented, the 2,4,7-trisubstituted pyrimido[4,5-d]pyrimidine class offers a distinct vector for optimizing kinase selectivity, particularly against EGFR, BTK, and CDK families.

This guide details the synthetic architecture, regioselective functionalization strategies, and structure-activity relationship (SAR) logic required to exploit this scaffold. It moves beyond generic descriptions to provide actionable protocols for synthesizing high-affinity ligands.

Structural Architecture & Pharmacophore Logic

The pyrimido[4,5-d]pyrimidine core consists of two fused pyrimidine rings. Unlike its [5,4-d] isomer, the [4,5-d] system presents a unique electron-deficient character that alters nucleophilic susceptibility.

1.1 Numbering and Topology

Correct IUPAC numbering is critical for synthetic planning. In the [4,5-d] system, the fusion occurs between C4 and C5 of the primary pyrimidine ring.

Core Carbons: C2, C4, C5, C7. Target Substitution: 2, 4, and 7 positions (leaving C5 as a protonated methine or substituted for steric occlusion).

G cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 db N3 N3 C2->N3 C4 C4 N3->C4 db C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a db N6 N6 C5->N6 db C7 C7 N6->C7 N8 N8 C7->N8 db N8->C8a C8a->N1 Leg1 C2: Solubilizing Group / Solvent Front Leg2 C4: Hinge Binder / Hydrophobic Pocket Leg3 C7: Selectivity Gatekeeper

Figure 1: Topological map of the pyrimido[4,5-d]pyrimidine core illustrating the specific carbon nodes (C2, C4, C7) targeted for trisubstitution.[1][2]

1.2 The "Trisubstituted" Advantage
  • C4 Position: Mimics the N6-position of adenine; critical for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

  • C2 Position: Projects into the solvent-exposed region, ideal for solubilizing morpholine or piperazine tails.

  • C7 Position: Unique to this scaffold. Unlike the C8 of purines (which is often unsubstituted), the C7 position in pyrimido[4,5-d]pyrimidines allows for vectors that can probe the ribose binding pocket or gatekeeper residues, enhancing selectivity over wild-type kinases.

Synthetic Architectures

Two primary strategies exist: De Novo Cyclization (building the second ring) and Sequential Nucleophilic Aromatic Substitution (SNAr) on a polychlorinated core.

Strategy A: De Novo Synthesis (The "Bottom-Up" Approach)

This route is preferred when C7 requires carbon-linked substituents (aryl/alkyl) that are difficult to install via SNAr.

Mechanism:

  • Precursor: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

  • Cyclization: Reaction with nitriles, formamide, or urea derivatives closes the second ring.

Protocol 1: Synthesis of 2,4,7-Trisubstituted Core via Nitrile Cyclization

  • Reagents: 4-amino-2-substituted-pyrimidine-5-carbonitrile, Aryl nitrile (R-CN), NaOMe (catalyst), DMF.

  • Step-by-Step:

    • Preparation: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) and the appropriate aryl nitrile (1.2 eq) in anhydrous DMF (0.5 M).

    • Activation: Add freshly prepared NaOMe (0.5 eq). Expert Note: Use of strong bases like NaH can lead to polymerization of the nitrile; alkoxides provide a milder activation.

    • Reflux: Heat the mixture to 120°C for 6–12 hours. Monitor by LC-MS for the disappearance of the carbonitrile peak.

    • Workup: Cool to RT and pour into ice-water. The pyrimido[4,5-d]pyrimidine usually precipitates. Filter and wash with cold ethanol.

    • Validation: 1H NMR should show the disappearance of the amino protons of the starting material and the formation of the bicyclic aromatic system.

Strategy B: Regioselective SNAr (The "Top-Down" Approach)

This is the industry standard for generating libraries. It relies on the differential electrophilicity of the carbons in 2,4,7-trichloropyrimido[4,5-d]pyrimidine .

Reactivity Order: C4 > C7 ≈ C2 (highly dependent on solvent and temperature).

Protocol 2: Sequential Displacement of Trichloride Scaffold

StepTarget PositionConditionsRationale
1 C4 (Hinge) Amine (1.0 eq), DIPEA, THF, -78°C to 0°C C4 is the most electron-deficient due to the N3/N5 activation. Low temp prevents over-substitution.
2 C2 (Solvent) Amine (1.1 eq), DIPEA, Dioxane, RT to 50°C After C4 is substituted with an electron-donating amine, the ring deactivates, requiring mild heating for C2.
3 C7 (Tail) Boronic Acid (Suzuki) or Amine, 100°C (Microwave) The final position is the least reactive and often requires Pd-catalysis or high-temp SNAr.

Detailed Workflow for Step 1 (C4-Selectivity):

  • Dissolve 2,4,7-trichloropyrimido[4,5-d]pyrimidine in dry THF under Argon. Cool to -78°C.

  • Add the aniline or primary amine (0.95 eq) dropwise over 30 mins. Expert Note: Using slightly less than 1 equivalent ensures no bis-substitution occurs.

  • Add DIPEA (1.2 eq). Stir at -78°C for 2h, then slowly warm to 0°C.

  • Quench with water, extract with EtOAc. The product is usually >90% pure regioisomer.

Synthesis Start 2,4,7-Trichloro pyrimido[4,5-d]pyrimidine Step1 Step 1: C4 Substitution (Nucleophile 1, -78°C) Start->Step1 High Reactivity Inter1 4-Substituted-2,7-dichloro Intermediate Step1->Inter1 Step2 Step 2: C2 Substitution (Nucleophile 2, RT-50°C) Inter1->Step2 Reduced Electrophilicity Inter2 2,4-Disubstituted-7-chloro Intermediate Step2->Inter2 Step3 Step 3: C7 Functionalization (Suzuki Coupling / SNAr, 100°C) Inter2->Step3 Steric/Electronic Barrier Final 2,4,7-Trisubstituted Target Ligand Step3->Final

Figure 2: Sequential functionalization logic flow. The reactivity gradient (C4 > C2 > C7) allows for controlled assembly of non-symmetric ligands without protecting groups.

Biological Evaluation & SAR

To validate the efficacy of the synthesized derivatives, a robust screening cascade is required.

3.1 Kinase Inhibition Assay (ADP-Glo Protocol)

This assay measures the conversion of ATP to ADP by the kinase, quantifying the inhibitory potency (IC50) of the ligand.

Reagents:

  • Recombinant Kinase (e.g., EGFR T790M, BTK).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (at Km concentration).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (10 concentrations).

  • Incubation: Mix 2 µL compound + 4 µL kinase buffer in a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination: Add 10 µL ADP-Glo reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Data Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

3.2 Structure-Activity Relationship (SAR) Table

The following data summarizes the impact of substituents at C2, C4, and C7 based on aggregated literature trends for EGFR inhibition.

Substituent C4 (Hinge)Substituent C2 (Solvent)Substituent C7 (Tail)Activity (Est. IC50)Selectivity Note
3-Cl, 4-F-AnilineHH> 1 µMPoor potency; lacks solvent interaction.
3-Cl, 4-F-AnilineN-MethylpiperazineH50–100 nMGood solubility; standard quinazoline mimic.
3-Cl, 4-F-AnilineN-MethylpiperazineMethyl / Ethyl < 10 nM C7 alkyl fills hydrophobic pocket.
3-EthynylphenylMorpholineAmino10–50 nMHigh potency; C4 ethynyl forms pi-stacking.
References
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Pyrimido[4,5-d]pyrimidine Structure and Properties. PubChem. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. MDPI. [Link]

Sources

A Technical Guide to the History and Development of Pyrimidopyrimidines as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pyrimidopyrimidine scaffold as a source of potent inhibitors for Dihydrofolate Reductase (DHFR). It traces the historical development, delves into the mechanism of action, details the crucial structure-activity relationships, and provides field-proven experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and infectious diseases.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][3] THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines and thymidylate (dTMP), which are the fundamental building blocks of DNA and RNA.[4][5][6] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[5][6][7] This critical function makes DHFR a highly attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and various microbial infections.[3][5][8]

The therapeutic agents designed to block this enzyme are known as antifolates. They are broadly categorized into two classes:

  • Classical antifolates , such as Methotrexate (MTX), are structural analogs of folic acid that possess a glutamate tail. They require active transport into cells via the reduced folate carrier system.[9]

  • Non-classical antifolates are lipid-soluble compounds that do not have the glutamate moiety and can enter cells via passive diffusion.[9][10] The pyrimidopyrimidine inhibitors fall into this latter category, offering distinct pharmacological properties.

Emergence of the Pyrimidopyrimidine Scaffold: The Piritrexim Story

The journey towards pyrimidopyrimidine-based DHFR inhibitors began with the systematic investigation of pyrimidine and purine analogs as potential nucleic acid antagonists in the mid-20th century.[11] These early explorations revealed that 2,4-diaminopyrimidine derivatives were potent inhibitors of folic acid utilization.[11]

A significant breakthrough in this class was the synthesis and development of Piritrexim (PTX) , a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.[10][12] First synthesized by Grivsky and Sigel, Piritrexim emerged as a potent, non-classical DHFR inhibitor with significant antitumor and anti-parasitic properties.[12]

Key characteristics that distinguished Piritrexim and underscored the potential of this scaffold include:

  • High Potency: Piritrexim is as effective as Methotrexate in its ability to inhibit the DHFR enzyme.[10][13][14]

  • Lipophilicity: As a lipid-soluble molecule, it does not depend on the carrier-mediated transport required by classical antifolates, allowing it to enter cells rapidly via passive diffusion.[10][13][14] This property also allows it to penetrate the blood-brain barrier at pharmacologically relevant concentrations.[10]

  • Broad Antitumor Activity: Preclinical studies demonstrated Piritrexim's efficacy against a range of tumor models, including Walker 256, L1210, and P388 ascites tumors.[10] Its clinical activity was later investigated in various cancers, including metastatic urothelial cancer and mycosis fungoides.[14][15]

The development of Piritrexim validated the pyrimidopyrimidine core as a privileged scaffold for designing potent, cell-permeable DHFR inhibitors.

Mechanism of Action and Core Structure-Activity Relationships (SAR)

Molecular Mechanism of Inhibition

Pyrimidopyrimidines and related heterocyclic compounds function as competitive inhibitors of DHFR.[6][16] The core 2,4-diaminopyrimidine moiety mimics the binding of the pteridine ring of the natural substrate, DHF, to the active site of the enzyme.[17][18] This binding blocks the catalytic reduction of DHF to THF, leading to the metabolic consequences previously described.

The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by pyrimidopyrimidine-based drugs.

DHFR_Pathway cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) One_Carbon_Pool One-Carbon Donors (e.g., 5,10-Methylene-THF) THF->One_Carbon_Pool NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF Product DHFR_Enzyme->NADP Biosynthesis Purine & Thymidylate (dTMP) Synthesis One_Carbon_Pool->Biosynthesis DNA DNA Synthesis & Repair Biosynthesis->DNA Inhibitor Pyrimidopyrimidine Inhibitor Inhibitor->DHFR_Enzyme Inhibition Workflow cluster_chem Chemistry cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Synthesis Inhibitor Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay DHFR Enzyme Inhibition Assay Purification->Enzyme_Assay Prolif_Assay Cell Proliferation Assay (e.g., MTT) Purification->Prolif_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cytotoxicity Cytotoxicity Evaluation IC50->Cytotoxicity Correlate Potency Cell_Culture Cancer Cell Line Culture Cell_Culture->Prolif_Assay Prolif_Assay->Cytotoxicity

Sources

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine vs. Pteridine: Structural Isomerism and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing the Pyrimido[4,5-d]pyrimidine-2,4,7-triamine scaffold with the Pteridine structure. This document is designed for researchers in medicinal chemistry and structural biology, focusing on the nuances of nitrogen heteroatom placement, synthetic accessibility, and pharmacological divergence.

Executive Summary

In the realm of nitrogen-rich heterocycles, the distinction between Pyrimido[4,5-d]pyrimidine and Pteridine (Pyrazino[2,3-d]pyrimidine) represents a classic case of scaffold hopping. While both are tetraazanaphthalenes, the positional isomerism of the nitrogen atoms—1,3,5,7 in pyrimido[4,5-d]pyrimidine versus 1,3,5,8 in pteridine—fundamentally alters their electronic landscape, solubility profiles, and binding modes to biological targets such as Dihydrofolate Reductase (DHFR) and tyrosine kinases.

This guide dissects the 2,4,7-triamine substitution pattern, a motif famous in the pteridine class (e.g., the diuretic Triamterene ), and evaluates its pyrimido[4,5-d]pyrimidine isostere as a potent antifolate and antiproliferative scaffold.

Structural and Electronic Analysis

The core difference lies in the fusion of the second ring. Pteridine fuses a pyrazine ring to a pyrimidine, whereas pyrimido[4,5-d]pyrimidine fuses a second pyrimidine ring.[1]

Comparative Physicochemical Profile
FeaturePteridine CorePyrimido[4,5-d]pyrimidine Core
IUPAC Name Pyrazino[2,3-d]pyrimidinePyrimido[4,5-d]pyrimidine
Heteroatom Positions 1, 3, 5, 81, 3, 5, 7
Symmetry Lower symmetry (

)
Higher symmetry potential (

if unsubstituted)
Basicity (pKa) N1 and N3 are primary protonation sites. N8 influences electron density of the pyrazine ring.N1, N3, N5, N7.[2] The 1,3,5,7 arrangement creates a highly electron-deficient system, often lowering pKa compared to pteridines.
H-Bonding Potential N8 is a critical acceptor in many folate pocket interactions.N7 is the acceptor; the shift from position 8 to 7 alters the vector of hydrogen bond acceptance by ~30°.
Solubility Generally poor (planar stacking).Generally poor; often requires polar side chains for bioavailability.
Structural Visualization

The following diagram illustrates the atomic numbering and ring fusion differences. Note the shift of the nitrogen atom in the second ring (B-ring) from position 8 (Pteridine) to position 7 (Pyrimido[4,5-d]pyrimidine).

Caption: Structural comparison highlighting the nitrogen shift from position 8 in Pteridine to position 7 in Pyrimido[4,5-d]pyrimidine, altering the H-bond acceptor vector.

Pharmacological Implications: The "Triamine" Effect

The 2,4,7-triamine substitution pattern is biologically privileged.

Pteridine-2,4,7-triamine (Triamterene)
  • Mechanism: Blocks Epithelial Sodium Channels (ENaC) in the distal convoluted tubule.

  • Key Interaction: The 2,4-diamino motif binds to the channel pore, while the 6-phenyl and 7-amino groups modulate lipophilicity and steric fit.

  • Role: Potassium-sparing diuretic.

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine
  • Mechanism: Predominantly acts as an Antifolate (DHFR inhibitor) and Tyrosine Kinase Inhibitor (e.g., EGFR).

  • Key Interaction:

    • DHFR: The 2,4-diamino fragment mimics the pterin ring of folic acid, binding to the Aspartate residue in the active site.

    • Kinases: The N7 nitrogen (unlike N8 in pteridines) changes the "hinge region" binding capability. The 7-amino group often projects into the solvent-exposed region or a specific hydrophobic pocket depending on substitution.

  • Therapeutic Potential: Unlike the diuretic pteridines, these analogs are potent antiproliferative agents. The 2,4,7-triamine core serves as a template for lipophilic antifolates capable of penetrating the blood-brain barrier (CNS lymphoma targets).

Synthetic Pathways[2][3][4]

Constructing the pyrimido[4,5-d]pyrimidine core requires different precursors than pteridines. While pteridines are often made by condensing 4,5-diaminopyrimidines with 1,2-dicarbonyls (Isay Synthesis), pyrimido[4,5-d]pyrimidines are typically synthesized via the cyclization of 4-amino-5-cyanopyrimidines or 5-formylpyrimidines .

Retrosynthetic Analysis (Graphviz)

Synthesis Target Pyrimido[4,5-d]pyrimidine-2,4,7-triamine Intermediate 4-Amino-5-cyanopyrimidine (Key Electrophilic Intermediate) Intermediate->Target Cyclization with Guanidine (Nucleophilic attack on CN) Precursor1 Malononitrile Precursor1->Intermediate Condensation with Amidine Precursor2 Guanidine / Amidine Precursor2->Intermediate Reagent Guanidine (Cyclizing Agent) Reagent->Target Reagent

Caption: Convergent synthesis of the 2,4,7-triamine scaffold via the 4-amino-5-cyanopyrimidine intermediate.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes the synthesis of a 2,4,7-substituted pyrimido[4,5-d]pyrimidine, utilizing the 4-amino-5-cyanopyrimidine route. This is the most reliable method to install amino groups at the 2, 4, and 7 positions.

Objective

Synthesis of 2,4,7-triaminopyrimido[4,5-d]pyrimidine (or its N-substituted derivative).

Materials
  • Starting Material: 2,4-Diaminopyrimidine-5-carbonitrile (commercially available or synthesized from ethoxymethylene malononitrile + guanidine).

  • Reagent: Guanidine Hydrochloride (or substituted guanidine for N7-alkylation).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

  • Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temperature).

Methodology
  • Preparation of Free Guanidine:

    • Dissolve Guanidine HCl (10 mmol) in absolute ethanol (20 mL).

    • Add Sodium Ethoxide (10 mmol) carefully under nitrogen atmosphere.

    • Stir for 30 minutes at room temperature. Filter off the precipitated NaCl to obtain a clear ethanolic solution of free guanidine.

  • Cyclization Reaction:

    • To the free guanidine solution, add 2,4-Diaminopyrimidine-5-carbonitrile (5 mmol).

    • Note: The nitrile group at position 5 is the electrophile; the amino group at position 4 acts as the internal nucleophile director, but here we are adding an external guanidine to close the second ring.

    • Reflux the mixture at 80–100°C for 12–24 hours. Monitoring by TLC (System: CHCl3/MeOH 9:1) is essential. The product will be significantly more polar than the starting nitrile.

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • The product, 2,4,7-triaminopyrimido[4,5-d]pyrimidine , typically precipitates as a yellow/off-white solid due to its high polarity and planarity.

    • Filter the solid and wash copiously with cold water (to remove excess guanidine) and cold ethanol.

  • Purification:

    • Recrystallization from DMF/Water or boiling acetic acid is often required due to low solubility.

    • Yield Expectation: 60–75%.

Validation (Self-Check)
  • IR Spectroscopy: Disappearance of the sharp nitrile (

    
    ) stretch at ~2220 cm⁻¹. Appearance of broad amine (
    
    
    
    ) bands at 3300–3500 cm⁻¹.
  • Mass Spectrometry: Molecular ion check (

    
    ).
    
  • Solubility Check: The product should be insoluble in non-polar solvents (DCM, Hexane) and soluble in DMSO/TFA.

References

  • Synthesis of Pyrimido[4,5-d]pyrimidines

    • Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d]pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Biological Activity (Antifolate/Kinase)

    • Title: Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
    • Source: Mini-Reviews in Medicinal Chemistry, 2021.[3]

    • URL:[Link]

  • Pteridine Comparison (Triamterene)

    • Title: Solubility of 2,4,7-Triamino-6-phenylpteridine (Triamterene, Diuretic Drug) in Supercritical Carbon Dioxide.[4]

    • Source: Journal of Chemical & Engineering Data, 2020.[4]

    • URL:[Link][4]

  • Structural Isomerism Data

    • Title: Pyrimido[4,5-d]pyrimidine | C6H4N4 | CID 21948575.
    • Source: PubChem.[5]

    • URL:[Link]

Sources

A Technical Guide to Pyrimido[4,5-d]pyrimidine Analogs as Universal Bases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The challenge of addressing sequence ambiguity in nucleic acid technologies—from degenerate PCR primers to diagnostic probes—has driven a decades-long search for an effective "universal base." Such a molecule would ideally pair with all four canonical nucleobases (A, C, G, T) with minimal bias, maintaining duplex stability and serving as a template for DNA polymerases. While early candidates like deoxyinosine showed promise, they suffered from significant pairing bias and duplex destabilization. This guide provides an in-depth technical exploration of a highly promising class of compounds: pyrimido[4,5-d]pyrimidine analogs. We will dissect the chemical rationale for their function, detail their synthesis and incorporation into oligonucleotides, and elucidate the biophysical principles governing their universal pairing behavior, offering a comprehensive resource for researchers seeking to leverage these powerful tools.

The Imperative for a Universal Base

The Challenge of Genetic Degeneracy

In molecular biology, it is often necessary to target a gene or transcript whose exact sequence is unknown or variable. This occurs when targeting homologous genes across different species, identifying members of a gene family, or probing for viruses prone to mutation. Traditional oligonucleotide primers and probes require precise Watson-Crick pairing for optimal function. Mismatches due to sequence variation can drastically reduce hybridization efficiency, leading to failed PCR amplification or weak signal in hybridization-based assays. The conventional solution—using a "degenerate" mixture of oligonucleotides containing every possible base at the ambiguous position—is often inefficient, reducing the effective concentration of any single correct probe and complicating data interpretation.

Defining the Ideal Universal Base

A truly effective universal base analog must satisfy a stringent set of criteria to be a viable tool in molecular biology.[1][2] The ideal analog should:

  • Pair Indiscriminately: It must form stable base pairs with each of the four natural DNA/RNA bases with little to no preference.[3]

  • Maintain Duplex Stability: Its incorporation should not significantly destabilize the DNA duplex compared to a standard Watson-Crick pair. Most early universal bases were destabilizing.

  • Serve as a Polymerase Template: It must be recognized by DNA and RNA polymerases and direct the incorporation of natural nucleoside triphosphates opposite it, ideally without significant bias.[2]

  • Be a Polymerase Substrate: The corresponding 5'-triphosphate of the analog should be a substrate for polymerases, allowing its enzymatic incorporation into a growing nucleic acid chain.[4]

  • Support Biological Replication: For in vivo applications, DNA containing the analog should be recognizable by cellular enzymes, allowing for cloning and replication.[2]

No single analog has perfectly fulfilled all these requirements, but the goal is to optimize performance for specific applications.[2] Most modern universal bases achieve their function not through hydrogen bonding, but by being hydrophobic, aromatic molecules that stabilize the duplex primarily through base stacking interactions.[5]

The Pyrimido[4,5-d]pyrimidine Scaffold: A Superior Architecture

The limitations of early universal bases, such as nitroazole and isocarbostyril derivatives, prompted the investigation of novel heterocyclic systems.[1][6] The pyrimido[4,5-d]pyrimidine scaffold emerged as a compelling candidate due to its unique structural and electronic properties.

Rationale for the Scaffold

The fused, bicyclic structure of pyrimido[4,5-d]pyrimidine is geometrically similar to the native purines, allowing it to fit into the DNA double helix without causing significant distortion. This "shape complementarity" is crucial for efficient polymerase recognition and duplex stability. More importantly, the scaffold can be extensively modified. One particularly promising derivative is pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone (PPT) .[7] The multiple keto-enol tautomers available to the PPT core are hypothesized to allow it to present different hydrogen-bonding faces, enabling it to form stable pairs with all four natural bases.[7] This potential for ambiguous hydrogen bonding, combined with strong stacking interactions, forms the basis of its universal pairing capability.

Key Analog: Pyrimido[4,5-d]pyrimidine-tetraone (PPT)

Synthesis and Incorporation Workflow

Bringing a pyrimido[4,5-d]pyrimidine analog from a chemical concept to a functional component in an oligonucleotide requires a multi-step chemical biology workflow. This process involves the synthesis of the core heterocycle, its conversion into a nucleoside, and finally, its preparation as a phosphoramidite for automated DNA synthesis.

// Nodes Start [label="Starting Materials\n(e.g., 6-Aminouracil,\nAldehydes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Core [label="Pyrimido[4,5-d]pyrimidine\nCore Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glyco [label="Glycosylation\n(Attachment of Deoxyribose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Protection Chemistry\n(DMT on 5'-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Phospho [label="Phosphitylation\n(Addition of Phosphoramidite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oligo [label="Automated\nOligonucleotide Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Core [label="One-Pot\nCondensation", fontsize=8, fontcolor="#5F6368"]; Core -> Glyco [fontsize=8, fontcolor="#5F6368"]; Glyco -> Protect [fontsize=8, fontcolor="#5F6368"]; Protect -> Phospho [fontsize=8, fontcolor="#5F6368"]; Phospho -> Oligo [label="Final Product:\nPhosphoramidite", fontsize=8, fontcolor="#5F6368"]; }

Caption: High-level workflow for preparing a universal base phosphoramidite.

Synthesis of the Pyrimido[4,5-d]pyrimidine Core

The synthesis of the pyrimido[4,5-d]pyrimidine core can be achieved through various one-pot multicomponent reactions, which are valued for their efficiency and high yields.[9][10] A common strategy involves the condensation of a 6-aminouracil derivative with an aldehyde and another nitrogen-containing component like thiourea or guanidine.[10]

  • Causality of Component Choice: 6-aminouracil provides the first pyrimidine ring and acts as a binucleophile. The choice of aldehyde introduces diversity at a key position on the final scaffold. The third component (e.g., thiourea) facilitates the cyclization to form the second fused pyrimidine ring.[10] Using an ionic liquid or an organocatalyst like L-proline can significantly improve reaction rates and yields under green chemistry conditions (e.g., in water).[9][11]

From Nucleobase to Phosphoramidite
  • Glycosylation: The synthesized nucleobase is coupled to a protected deoxyribose sugar (e.g., Hoffer's chlorosugar) to form the nucleoside. This is a critical step where the stereochemistry of the anomeric carbon is established.

  • Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, making it perfect for automated synthesis, as it can be removed at the start of each coupling cycle. It also provides a lipophilic handle for purification.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer. The cyanoethyl protecting group on the phosphorus is base-labile, allowing for its removal during the final deprotection of the completed oligonucleotide.

This final phosphoramidite product is the building block used in standard automated oligonucleotide synthesizers.[12][13]

Mechanism of Universal Pairing

Unlike canonical bases, which rely on a specific and rigid geometry of hydrogen bond donors and acceptors, the pyrimido[4,5-d]pyrimidine universal base PPT operates through a more flexible mechanism combining shape complementarity and ambiguous hydrogen bonding.

// Central Universal Base UB [label="{Pyrimido[4,5-d]pyrimidine (PPT)|{|||}}", fillcolor="#FBBC05", fontcolor="#202124"];

// Natural Bases A [label="Adenine (A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T [label="Thymine (T)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Guanine (G)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Cytosine (C)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing pairing edge [arrowhead=none, penwidth=1.5, color="#202124", style=dashed, label=" Tautomerism &\nStacking Interactions", fontsize=8, fontcolor="#5F6368"]; UB:pA -> A; UB:pT -> T; UB:pG -> G; UB:pC -> C; }

Caption: Pairing mechanism of PPT with the four natural DNA bases.

The core hypothesis for PPT's function is its ability to exist in multiple tautomeric forms.[7] A tautomer is a structural isomer that can readily interconvert. For PPT, this involves the migration of protons between oxygen and nitrogen atoms, creating different arrangements of hydrogen bond donors and acceptors. This "chameleon-like" ability allows it to present a sterically and electronically compatible face to any of the four incoming natural bases, forming stable, albeit non-standard, hydrogen bonding patterns. This is augmented by strong π-π stacking interactions with the bases above and below it in the duplex, a key stabilizing force for most non-polar universal bases.[3][5]

Performance Data and Applications

The ultimate validation of a universal base lies in its empirical performance in biochemical assays. Key metrics include its effect on duplex thermal stability and its compatibility with DNA polymerases.

Thermal Stability (Tm) Analysis

The melting temperature (Tm) of a DNA duplex is the temperature at which half of the duplex molecules dissociate into single strands. It is a direct measure of duplex stability. For a universal base (U), the goal is to have a narrow range of Tm values when paired against A, C, G, and T.

Duplex Sequence (5'-CGCGAXTCGCG-3')Opposite Base (X)ΔTm (°C) vs. A:T pair
3'-GCGCTXAGCGC-5'PPT vs. A -1.5
3'-GCGCTXAGCGC-5'PPT vs. T -1.2
3'-GCGCTXAGCGC-5'PPT vs. C -2.0
3'-GCGCTXAGCGC-5'PPT vs. G -1.8
3'-GCGCTXAGCGC-5'Inosine vs. A-6.8
3'-GCGCTXAGCGC-5'Inosine vs. C-4.5
Note: Data is illustrative, based on typical performance characteristics reported for high-quality universal bases like PPT relative to destabilizing analogs like inosine. Actual values are sequence-dependent.

As the table illustrates, the duplex destabilization caused by a high-performance universal base like PPT is minimal and, crucially, shows very little variation (low ΔTm spread) across the four pairings. This contrasts sharply with older analogs like inosine, which exhibit strong pairing preferences and significant destabilization.

Applications in Molecular Diagnostics and Research

The properties of pyrimido[4,5-d]pyrimidine analogs make them suitable for a range of applications:

  • Degenerate PCR: A single primer containing a PPT base can be used in place of a degenerate mixture of 4, 8, or 16 different primers, simplifying reaction setup and improving amplification efficiency.

  • DNA Sequencing: Universal bases can be used as primers for sequencing unknown regions of DNA where the sequence adjacent to a known region is variable.[1]

  • Hybridization Probes: Probes containing PPT can be used on microarrays or in Southern/Northern blots to detect a family of related gene sequences without needing a specific probe for each member.[6]

Key Experimental Protocols

Protocol: One-Pot Synthesis of a 5,7-Disubstituted Pyrimido[4,5-d]pyrimidine Core

This protocol is a representative example adapted from established methodologies for academic research purposes.[10][11]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 6-amino-1,3-dimethyluracil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and thiourea (1.2 mmol) in 15 mL of water.

  • Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the suspension.

    • Scientific Rationale: L-proline is an organocatalyst that operates via an enamine mechanism, activating the aldehyde and facilitating the initial condensation in an aqueous environment, aligning with green chemistry principles.[11]

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted starting materials and catalyst.

  • Validation: Dry the product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the aldehyde proton signal and the appearance of new aromatic/heterocyclic proton signals in the NMR spectrum are key indicators of success.

Protocol: Automated Incorporation of a Universal Base Phosphoramidite
  • Reagent Setup: Dissolve the pyrimido[4,5-d]pyrimidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Install the vial on a designated port on a commercial oligonucleotide synthesizer (e.g., ÄKTA™, MerMade™).[12]

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's control software, using the designated code for the universal base at the required position(s).

  • Synthesis Cycle: The synthesis proceeds via standard phosphoramidite chemistry:

    • a. Detritylation: The acid-labile 5'-DMT group of the growing chain (attached to a solid support) is removed with trichloroacetic acid.

    • b. Coupling: The universal base phosphoramidite is activated by an activator (e.g., tetrazole or a derivative) and couples to the free 5'-hydroxyl group of the growing chain. A coupling time extension (e.g., 180 seconds vs. the standard 30 seconds) is recommended for modified bases to ensure high coupling efficiency.

    • c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, minimizing the formation of (n-1) shortmer impurities.

    • d. Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and the phosphate backbone) are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification and QC: The crude oligonucleotide is purified by HPLC or PAGE. The final product's identity and purity are confirmed by mass spectrometry (MALDI-TOF or ESI-MS).

Conclusion and Future Outlook

Pyrimido[4,5-d]pyrimidine analogs, particularly PPT, represent a significant advancement in the field of universal bases. Their ability to pair indiscriminately while maintaining duplex integrity addresses the primary weaknesses of earlier-generation compounds. The synthetic routes to these scaffolds are robust and amenable to the production of the phosphoramidite reagents required for their widespread adoption.

Future research will likely focus on fine-tuning the scaffold to enhance polymerase recognition, developing the corresponding triphosphate analogs for enzymatic incorporation, and exploring their use in emerging technologies like next-generation sequencing and in vivo gene editing. As our ability to synthesize and understand these complex heterocycles grows, pyrimido[4,5-d]pyrimidines are poised to become indispensable tools in the molecular biologist's toolkit.

References

  • Loakes, D. (2001). Survey and summary: The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437–2447. [Link]

  • Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437-2447. [Link]

  • Liang, F., Liu, Y. Z., & Zhang, P. (2013). Universal base analogues and their applications in DNA sequencing technology. RSC Advances, 3(31), 12591-12604. [Link]

  • Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437-2447. [Link]

  • Liang, F., et al. (2013). Universal Base Analogues and Their Applications in DNA Sequencing Technology. RSC Advances. [Link]

  • Nishizawa, S., et al. (2005). Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone as a novel universal base. Nucleic Acids Symposium Series, 49(1), 119-120. [Link]

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 11(3), 267-274. [Link]

  • Al-Obaid, A. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 543-566. [Link]

  • Nishizawa, S., et al. (2009). Peptide-nucleic acids (PNAs) with pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone (PPT) as a universal base: their synthesis and binding affinity for oligodeoxyribonucleotides. Organic & Biomolecular Chemistry, 7(14), 2905-2911. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 86-99. [Link]

  • Shafi, S., et al. (2020). Facile Synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4 (1H,3H) -dione Analogs via One Pot Multicomponent Reaction. ResearchGate. [Link]

  • Zhang, J., et al. (2014). Complex self-assembly of pyrimido[4,5-d]pyrimidine nucleoside supramolecular structures. Nature Communications, 5, 3108. [Link]

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • Rimaz, M., Khalafy, J., & Mousavi, H. (2019). A green organocatalyzed one-pot protocol for efficient synthesis of new substituted pyrimido[4,5-d]pyrimidinones using a Biginelli-like reaction. ResearchGate. [Link]

  • Zhang, J., et al. (2014). Complex self-assembly of pyrimido[4,5-d]pyrimidine nucleoside supramolecular structures. ResearchGate. [Link]

  • emp BIOTECH. (n.d.). Phosphoramidites. Retrieved February 14, 2026, from [Link]

  • Glen Research. (n.d.). Oligonucleotide Synthesis Supplies & Supports. Retrieved February 14, 2026, from [Link]

  • Fateev, I. V., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. ResearchGate. [Link]

  • Sai Life Sciences. (n.d.). High-Purity Amidites for Oligonucleotide Synthesis. Retrieved February 14, 2026, from [Link]

  • Poojary, B., et al. (2019). One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives and Investigation of Their Antibacterial, Antioxidant, DNA-Binding and Voltammetric Characteristics. ChemistrySelect, 4(3), 990-996. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • ChemGenes. (n.d.). Manufacturer of DNA RNA Synthesis Reagents, Amidites & CPG Solid Supports and Nucleosides. Retrieved February 14, 2026, from [Link]

  • Giefing, C., et al. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 22(11), 5949. [Link]

  • Bouattour, Y., et al. (2021). Easy synthesis of new series of pteridine analogs: di- and tetra-hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes. ResearchGate. [Link]

  • Riveira, M. J., et al. (2022). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 27(16), 5092. [Link]

  • Gkizis, P. L., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 16(12), 1664. [Link]

  • Gkizis, P. L., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Lirias. [Link]

  • Popat, K., et al. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 27(4), 1569-1587. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis Protocols for Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimido[4,5-d]pyrimidines are a "privileged scaffold" in medicinal chemistry due to their structural homology with purines and pteridines.[1] They exhibit potent biological activities, including tyrosine kinase inhibition (EGFR homology), antiviral, and antioxidant properties.

Traditional synthesis often involves multi-step procedures with harsh conditions (e.g., high temperatures, toxic solvents like DMF/DMSO) and low atom economy. This Application Note details three optimized one-pot protocols that prioritize green chemistry principles, operational simplicity, and high reproducibility.

Key Advantages of These Protocols:
  • Atom Economy: Multi-component reactions (MCRs) utilize all starting materials.

  • Green Solvents: Utilization of water or solvent-free conditions.

  • Scalability: Protocols are adaptable from milligram to gram scales.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting and optimizing yields. The formation of pyrimido[4,5-d]pyrimidines generally proceeds via a cascade Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Reaction Pathway[2][3][4][5]
  • Knoevenagel Condensation: Barbituric acid reacts with the aromatic aldehyde to form an arylidene intermediate.

  • Michael Addition: The amine source (Urea/Thiourea) attacks the electron-deficient alkene of the arylidene.

  • Cyclization & Dehydration: Intramolecular ring closure yields the fused bicyclic system.

Mechanism Start Start: Barbituric Acid + Aldehyde Inter1 Intermediate 1: Arylidene Barbituric Acid (Knoevenagel) Start->Inter1 - H2O Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Urea (Michael Add.) Reagent Add: Urea/Thiourea Reagent->Inter2 Final Product: Pyrimido[4,5-d]pyrimidine Inter2->Final Cyclization (- H2O)

Figure 1: General mechanistic pathway for the three-component synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

Protocol A: Aqueous Mediated Green Synthesis (The "Green" Standard)

Best for: General library synthesis, eco-friendly compliance, high purity requirements. Concept: Water acts as a solvent and promotes the reaction via hydrophobic effects, forcing organic reactants together.

Materials
  • Barbituric acid (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Urea or Thiourea (1.2 mmol)

  • Deionized Water (10 mL)

  • Optional: Tetrabutylammonium bromide (TBAB) as phase transfer catalyst (10 mol%) for lipophilic aldehydes.

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, combine Barbituric acid (128 mg, 1 mmol), Aldehyde (1 mmol), and Urea (72 mg, 1.2 mmol).

  • Solvent: Add 10 mL of deionized water. The mixture will likely be heterogeneous.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring.

    • Observation: The reaction mixture usually becomes clear initially and then precipitates the product as the reaction progresses.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/n-Hexane 7:3). Reaction typically completes in 2–4 hours .

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with hot water (2 x 5 mL) to remove unreacted urea and barbituric acid. Recrystallize from Ethanol:Water (9:1) if necessary.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), rapid synthesis (<10 mins), difficult substrates. Concept: Microwave irradiation provides direct energy transfer, accelerating the Knoevenagel and cyclization steps significantly.

Materials
  • Barbituric acid (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Urea/Thiourea (1.5 mmol)

  • Basic Alumina (Al₂O₃) or Montmorillonite K-10 clay (Solid Support/Catalyst)

Step-by-Step Procedure
  • Preparation: Dissolve the reactants (Barbituric acid, Aldehyde, Urea) in a minimum amount of volatile solvent (e.g., MeOH) in a beaker.

  • Adsorption: Add 1.0 g of Basic Alumina to the solution. Stir well and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Irradiation: Place the powder in a microwave-safe vial. Irradiate in a dedicated synthesis microwave reactor (e.g., CEM or Biotage) at 140°C (Power: 300W) .

    • Time: Pulse for 2–5 minutes.

  • Extraction: Cool the vial. Add hot ethanol (15 mL) to the solid support and stir for 5 minutes to extract the product.

  • Filtration: Filter to remove the alumina.

  • Isolation: Concentrate the filtrate to 50% volume and cool to crystallize the product.

Workflow Step1 Dissolve Reactants (MeOH) Step2 Adsorb on Alumina & Evaporate Solvent Step1->Step2 Step3 Microwave Irradiation (140°C, 2-5 min) Step2->Step3 Step4 Extract with Hot EtOH Step3->Step4 Step5 Filter & Crystallize Step4->Step5

Figure 2: Workflow for Microwave-Assisted Solid-Phase Synthesis.

Protocol C: Ionic Liquid Catalyzed ([bmim]BF₄)

Best for: Maximizing yield, recycling catalyst, and temperature-sensitive substrates.

Materials
  • Reactants as per Protocol A.

  • Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) - 2 mL.

Step-by-Step Procedure
  • Mix: Combine Barbituric acid, Aldehyde, and Urea in a vial containing 2 mL of [bmim]BF₄.

  • Heat: Stir at 80-100°C. The ionic liquid acts as both solvent and catalyst (stabilizing polar transition states).

  • Time: Reaction typically completes in 15–45 minutes .

  • Work-up: Cool to room temperature. Add water (10 mL). The hydrophobic product will precipitate, while the ionic liquid dissolves in water.

  • Recovery: Filter the solid product. The aqueous filtrate containing [bmim]BF₄ can be evaporated under vacuum (80°C) to recover the ionic liquid for reuse (typically 3-4 cycles).

Data Analysis & Validation

Comparative Performance Table
ParameterProtocol A (Water)Protocol B (Microwave)Protocol C (Ionic Liquid)
Reaction Time 2 – 4 Hours2 – 5 Minutes15 – 45 Minutes
Typical Yield 75 – 85%85 – 95%80 – 92%
Purification Simple WashingExtraction requiredWashing (Catalyst recycle)
Green Score HighMedium (Energy use)High (Recyclable)
Characterization Standards (Self-Validation)

To validate the synthesis of a generic 7-aryl-pyrimido[4,5-d]pyrimidine-2,4-dione , look for these signals:

  • IR Spectroscopy:

    • NH stretch: 3100–3400 cm⁻¹ (Broad).

    • C=O (Carbonyl): 1680–1720 cm⁻¹ (Strong, often two bands).

  • ¹H NMR (DMSO-d₆):

    • Singlet (CH): A distinct singlet around δ 5.0–6.5 ppm corresponding to the methine proton (CH) at the fusion point (if dihydro form).

    • NH Protons: Broad singlets >10.0 ppm (exchangeable with D₂O).

    • Aromatic: Multiplets at 7.0–8.0 ppm corresponding to the aldehyde used.

  • Melting Point:

    • These compounds typically have high melting points, often >250°C or >300°C . A sharp MP indicates high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reactants not soluble/interacting.Add a surfactant (SDS) or phase transfer catalyst (TBAB). Increase agitation.
Sticky Product Incomplete reaction or oligomers.Recrystallize from DMF/Ethanol.[3] Ensure Aldehyde is fresh (not oxidized to acid).
Starting Material Remains Reversibility of Knoevenagel step.Use excess Urea (1.5 eq). Ensure temperature is maintained at reflux.
Charring (Protocol B) Hot spots in Microwave.Use a solid support (Alumina/Silica) to disperse heat. Do not neat heat.

References

  • Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives.

  • Eid, E. M. (2025).[4] Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry, 23.

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2013). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.[5] Iranian Journal of Catalysis.

  • Bararjanian, M., et al. (2011). Synthesis of pyrimido[4,5-d]pyrimidine derivatives in water. Molecular Diversity, 15, 565–571.

Sources

Application Notes and Protocols for NMR Solvent Selection: A Case Study of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of NMR Analysis for a Complex Heterocycle

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry and drug development. Its rigid, planar structure, coupled with three exocyclic primary amine groups and multiple endocyclic nitrogen atoms, presents a formidable challenge for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent chemical properties of this molecule—namely poor solubility, a propensity for aggregation via intermolecular hydrogen bonding, and the presence of labile amine protons—can lead to complex, poorly resolved spectra that hinder accurate structural elucidation.

This comprehensive guide provides a detailed analysis of the critical factors influencing NMR solvent selection for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. Moving beyond a simple list of solvents, we will delve into the causality behind experimental choices, offering field-proven insights and robust protocols to empower researchers to acquire high-quality, interpretable NMR data.

The Molecular Challenge: Understanding the Physicochemical Properties

The structure of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine dictates its behavior in solution. The fused aromatic pyrimidine rings create a large, flat hydrophobic surface, while the numerous amine and ring nitrogens act as both hydrogen bond donors and acceptors. This duality is the primary source of analytical difficulty.

  • Hydrogen Bonding and Aggregation: The extensive network of hydrogen bonds leads to strong intermolecular interactions, resulting in self-aggregation and low solubility in many common NMR solvents. This aggregation can cause significant line broadening in NMR spectra, obscuring crucial signal information.

  • Labile Protons: The protons of the three amine groups are labile and can undergo chemical exchange with residual water or deuterons in the NMR solvent.[1][2] This exchange can lead to broad or even absent N-H signals, complicating their assignment.[3]

  • Chemical Stability: The reactivity of the amine groups necessitates careful consideration of the solvent's chemical properties to avoid degradation of the analyte during the experiment.

Figure 1. Structure of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine highlighting the key features influencing NMR analysis.

Strategic Solvent Selection: A Multi-faceted Approach

The ideal NMR solvent for this class of molecule should possess several key characteristics:

  • High Solvating Power: To overcome the strong intermolecular forces and dissolve a sufficient concentration of the analyte for analysis.

  • Aprotic Nature: To minimize the exchange of labile amine protons.

  • Chemical Inertness: To ensure the stability of the analyte throughout the experiment.

  • Appropriate Physical Properties: A suitable viscosity and a wide liquid temperature range are beneficial for advanced NMR experiments.

The following diagram outlines a logical workflow for selecting the optimal NMR solvent.

Solvent_Selection_Workflow Start Start: Poorly Soluble Heterocycle DMSO Primary Choice: DMSO-d6 Start->DMSO High polarity to disrupt H-bonding DMF Alternative: DMF-d7 Start->DMF If insoluble or unstable in DMSO TFA Acidic Modifier: TFA-d1 Start->TFA For protonation to increase solubility Aq_Buffer Aqueous Buffer (pH controlled) Start->Aq_Buffer For pH-dependent solubility VT_NMR Advanced Technique: Variable Temperature NMR DMSO->VT_NMR If aggregation is suspected D2O_Exchange Advanced Technique: D2O Exchange DMSO->D2O_Exchange To identify labile protons Final_Spectrum Optimized Spectrum DMSO->Final_Spectrum If soluble and stable DMF->VT_NMR DMF->D2O_Exchange DMF->Final_Spectrum If soluble and stable TFA->Final_Spectrum Aq_Buffer->Final_Spectrum VT_NMR->Final_Spectrum D2O_Exchange->Final_Spectrum

Figure 2. Logical workflow for NMR solvent selection for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Recommended Solvents and Their Properties

Based on extensive literature precedent for similar pyrimido[4,5-d]pyrimidine structures and polyazaheterocycles, the following solvents are recommended for consideration.[4][5]

Deuterated SolventChemical Shift (¹H, residual)Key Properties & RationaleAdvantagesDisadvantages
DMSO-d₆ ~2.50 ppm (pentet)High polarity and hydrogen bond accepting character effectively solvates polar molecules and disrupts intermolecular hydrogen bonds.[6]Excellent dissolving power for many polar, poorly soluble compounds. Reduces the rate of proton exchange, allowing for observation of N-H signals.[6] Wide liquid range (-63 to 189 °C) is suitable for variable temperature studies.Hygroscopic, readily absorbs water from the atmosphere, which can broaden exchangeable proton signals. High viscosity can lead to broader lines. Potential for oxidation of sensitive compounds.
DMF-d₇ ~8.03, 2.92, 2.75 ppmHigh polarity and aprotic nature, similar to DMSO.Good alternative if solubility in DMSO is insufficient or if the compound is unstable in DMSO. Lower viscosity than DMSO.Can be more reactive than DMSO. Multiple solvent peaks can complicate spectral interpretation.
Methanol-d₄ ~3.31 ppm (pentet), ~4.87 ppm (HOD)Protic solvent, capable of extensive hydrogen bonding.Can be effective for some highly polar compounds.Rapidly exchanges with labile amine protons, leading to their disappearance from the spectrum. Not ideal for observing N-H signals.
Trifluoroacetic acid-d₁ (TFA-d₁) ~11.5 ppmStrongly acidic solvent that can protonate basic nitrogen atoms.Protonation often increases solubility dramatically. Can sharpen signals by locking the molecule in a single protonated state.Drastically alters the chemical environment and electronic structure of the molecule. Not suitable for studying the neutral form of the compound.
Aqueous Buffers (e.g., Phosphate in D₂O) HOD signal varies with pH (~4.7 ppm)Allows for pH control, which can significantly impact the solubility of ionizable compounds.Useful for mimicking physiological conditions and studying pH-dependent conformational changes.Requires careful pH measurement and adjustment. Labile protons will exchange with D₂O.

Experimental Protocols

Protocol 1: Standard Sample Preparation in DMSO-d₆

This protocol is the recommended starting point for the analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Materials:

  • Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (high purity)

  • DMSO-d₆ (≥99.9% D)

  • High-quality 5 mm NMR tube and cap

  • Glass vial

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Sample: Accurately weigh 1-5 mg of the compound into a clean, dry glass vial. For ¹³C NMR, a higher concentration (10-20 mg) may be necessary, solubility permitting.[3]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Dissolution: Vortex the mixture for 30 seconds. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle heating (30-40 °C) can be applied if necessary, but monitor for any color change that might indicate degradation.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Acquire the NMR spectrum as soon as possible after preparation. If storage is necessary, keep the tube capped and in a desiccator to minimize water absorption by the DMSO-d₆.

Protocol 2: Managing Aggregation with Variable Temperature (VT) NMR

If the initial spectrum in DMSO-d₆ shows broad peaks indicative of aggregation, a variable temperature NMR experiment can provide valuable insights.

Procedure:

  • Prepare the Sample: Prepare the sample as described in Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Incrementally increase the temperature of the NMR probe (e.g., in 10 K steps) and acquire a spectrum at each temperature.

  • Monitor Spectral Changes: Observe the chemical shifts and linewidths of the signals. A sharpening of the signals with increasing temperature is a strong indication that aggregation is being disrupted.

  • Determine Optimal Temperature: Identify the temperature at which the best spectral resolution is achieved without causing degradation of the compound.

Protocol 3: Identification of Labile Protons using D₂O Exchange

This simple experiment is crucial for definitively identifying the N-H signals.

Procedure:

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the compound in DMSO-d₆ as described in Protocol 1.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix and then re-acquire the ¹H NMR spectrum.

  • Analyze the Spectrum: The signals corresponding to the amine protons will either disappear or significantly decrease in intensity due to exchange with deuterium.[1][2]

Troubleshooting Common Issues

  • Poor Solubility: If the compound remains insoluble in DMSO-d₆, try DMF-d₇. As a last resort for structural confirmation (not for studying the native state), dissolution in TFA-d₁ can be attempted. The use of co-solvents, such as a mixture of DMSO-d₆ and CDCl₃, can sometimes improve solubility.[7]

  • Broad Peaks: As discussed, this is often due to aggregation. Employ VT-NMR. Also, ensure the sample is free of paramagnetic impurities by using high-purity starting materials and clean glassware.

  • Overlapping Signals: The aromatic region of the spectrum may be crowded. Utilizing 2D NMR techniques such as COSY, HSQC, and HMBC is essential for unambiguous signal assignment.

  • Compound Instability: If the sample changes color upon dissolution or over time, degradation may be occurring. Acquire the spectrum immediately after preparation and consider using a different solvent. While DMSO is generally stable, some aromatic amines can be susceptible to oxidation.[8]

Conclusion

The successful acquisition of high-quality NMR spectra for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is achievable with a strategic and informed approach to solvent selection and sample preparation. Due to its superior dissolving power for polar, hydrogen-bonding compounds, DMSO-d₆ is the primary recommendation . However, a thorough understanding of the potential challenges—poor solubility, aggregation, and labile proton exchange—is critical. By employing the protocols outlined in this guide, including the use of alternative solvents, variable temperature NMR, and D₂O exchange, researchers can overcome these obstacles and obtain the detailed structural information necessary to advance their scientific objectives.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available from: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available from: [Link]

  • Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists. PubMed. Available from: [Link]

  • Amine protons on NMR : r/OrganicChemistry. Reddit. Available from: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications. Available from: [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available from: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available from: [Link]

  • N-15 NMR chemical shifts of aromatic amine nitrogens a. ResearchGate. Available from: [Link]

  • Development of NMR tools to investigate aggregation phenomena. Figshare. Available from: [Link]

  • Sample Preparation. Available from: [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. Available from: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Quora. Available from: [Link]

  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available from: [Link]

  • Notes on NMR Solvents. Available from: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. Available from: [Link]

  • Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. PubMed. Available from: [Link]

  • pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol. SpectraBase. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • Pyrimido[4,5-D]pyrimidine | C6H4N4 | CID 21948575. PubChem. Available from: [Link]

  • Pyrimido[4,5-d]pyrimidine-2,4-diamine | C6H6N6 | CID 13925348. PubChem. Available from: [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available from: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available from: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available from: [Link]

  • Amine. Wikipedia. Available from: [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available from: [Link]

Sources

HPLC Method Development for Pyrimido-Triamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

Pyrimido-triamines (e.g., pyrimido[4,5-d]pyrimidine-2,4,7-triamines) represent a class of nitrogen-rich, fused heterocyclic compounds often utilized as scaffolds in antifolates and kinase inhibitors. Their analysis presents distinct chromatographic challenges: high polarity , multiple basic centers (pKa values typically ranging from 4 to 9), and poor solubility in neutral aqueous media.

Standard C18 methods often fail, yielding severe peak tailing due to secondary silanol interactions or poor retention of the polar analyte. This guide outlines a robust method development strategy focusing on pH control and stationary phase selection to achieve sharp peak shapes (Tailing Factor


) and reproducible quantification.

Analyte Characterization & Chemical Logic

Understanding the analyte is the prerequisite for method design. Pyrimido-triamines possess a fused pyrimidine ring system with three exocyclic amine groups.

  • Basicity: The ring nitrogens and exocyclic amines can accept protons. At neutral pH (pH 7), these molecules are often positively charged, leading to ionic interactions with residual silanols on silica-based columns (causing tailing).

  • Solubility: These planar, stacking molecules often exhibit poor solubility in water and simple alcohols. Acidic media or dipolar aprotic solvents (DMSO) are required for sample preparation.

  • UV Profile: The conjugated

    
    -system provides strong absorbance, typically with maxima around 240–280 nm.
    
Method Development Decision Matrix

The following flowchart illustrates the logic for selecting the mobile phase pH based on column availability and MS compatibility requirements.

MethodDevStrategy Start Analyte: Pyrimido-triamine CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Select Volatile Buffers CheckMS->MS_Yes Yes MS_No Non-Volatile Buffers OK CheckMS->MS_No No HighpH_Col Is High pH Column Available? (Hybrid/Polymer C18) MS_Yes->HighpH_Col Path_HighPH High pH Method (pH 10) Ammonium Bicarbonate HighpH_Col->Path_HighPH Yes (Recommended) Path_LowPH Low pH Method (pH 2-3) Formic Acid / TFA HighpH_Col->Path_LowPH No (Standard C18) Result_HighPH Analyte = Free Base Reduced Tailing High Retention Path_HighPH->Result_HighPH Result_LowPH Analyte = Fully Protonated Requires End-capped or Polar-Embedded Column Path_LowPH->Result_LowPH IonPair Ion-Pairing Method (Phosphate + HSA/OSA) MS_No->IonPair

Caption: Decision tree for selecting mobile phase pH and stationary phase based on MS requirements and column availability.

Recommended Protocol: High pH Reversed-Phase (The "Gold Standard")

For basic amines like pyrimido-triamines, a High pH (pH ~10) approach is superior. It suppresses protonation, keeping the analyte neutral (free base). This increases hydrophobicity (better retention) and eliminates cation-exchange interactions with silanols (sharper peaks).

Note: You must use a column chemically stable at pH 10 (e.g., Hybrid Particle Technology or Polymer-coated silica).

Reagents & Materials[1][2][3]
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Ammonium Bicarbonate (

    
    ):  High purity.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or similar).

Instrument Parameters[1][2]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for basic amines.
Injection Volume 5 - 10 µLKeep low to prevent solvent effects (peak splitting).
Detection (UV) 254 nmPrimary absorbance max for pyrimidine ring.
Detection (MS) ESI (+), SIMMonitor [M+H]+. High pH enhances ionization for some amines in positive mode.
Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 with Ammonium Hydroxide.[1] Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile.

Gradient Table

Start with a scouting gradient to assess retention.

Time (min)% A (Buffer)% B (ACN)CurveAction
0.0955InitialEquilibration
1.0955LinearHold
15.0595LinearElution Gradient
18.0595LinearWash
18.1955StepReturn to Initial
23.0955LinearRe-equilibration

Alternative Protocol: Low pH (Formic Acid)

Use this if a high-pH stable column is unavailable or if the analyte precipitates at high pH.

  • Column: C18 with "Polar Embedded" group (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion) or highly end-capped base-deactivated silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mechanism: Analyte is fully protonated. Retention is lower than high pH; peak shape relies on the quality of the column's end-capping to hide silanols.

Sample Preparation Workflow

Solubility is the most common failure point. Pyrimido-triamines may crash out in 100% aqueous buffer.

SamplePrep Step1 Weigh Sample (1-2 mg) Step2 Dissolve in DMSO or MeOH Step1->Step2 Step3 Sonicate (5-10 mins) Step2->Step3 Step4 Dilute with Mobile Phase A Step3->Step4 Max 50% Organic Step5 Filter (0.22 µm) PTFE/Nylon Step4->Step5 Step6 Inject Step5->Step6

Caption: Sample preparation workflow ensuring solubility and particulate removal.

Critical Step: When diluting the DMSO stock with Mobile Phase A (Buffer), observe closely for precipitation. If cloudiness occurs, increase the organic ratio in the diluent (e.g., 50:50 Buffer:MeOH) but ensure the injection volume is reduced (<5 µL) to prevent peak distortion.

Validation & System Suitability Criteria

To ensure the method is trustworthy (E-E-A-T principle), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Critical for basic amines.

indicates silanol interaction or column overload.
Resolution (

)

Between analyte and nearest impurity/isomer.
Precision (RSD)

For 5 replicate injections of standard.
LOD / LOQ S/N > 3 / > 10Typical LOQ for UV is ~0.1 µg/mL; MS is ~1-10 ng/mL.

Troubleshooting Guide

Issue: Severe Peak Tailing ( )
  • Cause: Residual silanol interactions.

  • Fix 1 (Buffer): Increase buffer concentration (e.g., from 10 mM to 25 mM) to mask silanols.

  • Fix 2 (Modifier): If using Low pH, add 0.05% Triethylamine (TEA) as a silanol blocker (competes with analyte). Note: Not recommended for LC-MS.

  • Fix 3 (Column): Switch to a "Charged Surface Hybrid" (CSH) column designed specifically for bases in low ionic strength acidic mobile phases.

Issue: Split Peaks
  • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 95% Water).

  • Fix: Dilute sample with Mobile Phase A until the solvent composition matches the initial gradient conditions.

Issue: Carryover
  • Cause: Basic analyte sticking to injector needle or valve seals.

  • Fix: Use an aggressive needle wash: 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Marchenko, S. I., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. Link

  • BenchChem Technical Support. (2025). "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Link

  • PubChem. (2023). "Pyrimido[4,5-d]pyrimidine-2,4-diamine Compound Summary." National Library of Medicine. Link

  • Cicero, A., et al. (2020).[2] "Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products." Int. J. Environ.[2] Res. Public Health. Link

Sources

Dihydrofolate reductase (DHFR) inhibition assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization and Inhibition Profiling of Dihydrofolate Reductase (DHFR)

Introduction & Principle

Dihydrofolate reductase (DHFR) is a pivotal enzyme in folate metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] Because THF is an essential cofactor for the synthesis of thymidylate, purines, and certain amino acids, DHFR inhibition effectively halts DNA synthesis.[2][4][5] Consequently, it remains a high-value target for anti-neoplastic (Methotrexate), anti-bacterial (Trimethoprim), and anti-malarial (Pyrimethamine) therapies.

Assay Principle: This protocol utilizes a spectrophotometric method to monitor DHFR activity.[1][2][3][5][6][7][8] The reaction is followed by measuring the decrease in absorbance at 340 nm .[1][2][3][5][6][7][9] Both the substrate (DHF) and the cofactor (NADPH) absorb light at 340 nm, while the products (THF and NADP+) have significantly lower extinction coefficients at this wavelength. The rate of absorbance decrease is directly proportional to enzyme activity.

Key Mechanistic Insight: While many standard protocols treat this as a simple endpoint assay, accurate inhibition profiling—particularly for tight-binding inhibitors like Methotrexate (MTX)—requires a kinetic read mode with a pre-incubation step to account for slow-binding kinetics (hysteresis).

Figure 1: Reaction Mechanism

DHFR_Reaction cluster_substrates cluster_products DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP MTX Inhibitor (e.g., Methotrexate) MTX->DHFR Competes with DHF

Caption: Stoichiometric conversion of DHF and NADPH to THF and NADP+ by DHFR, showing the competitive entry point for inhibitors.

Materials & Reagents

To ensure data integrity, use high-purity reagents. DHF is particularly susceptible to oxidative degradation and photolysis.

ComponentSpecificationPreparation Notes
Assay Buffer 50 mM Potassium Phosphate, pH 7.5Supplement with 150 mM KCl to mimic physiological ionic strength. Optional: 10 mM

-mercaptoethanol for stability.
DHFR Enzyme Recombinant (Human or E. coli)Dilute in buffer containing 0.1 mg/mL BSA to prevent surface adsorption. Keep on ice.
Substrate (DHF) Dihydrofolic AcidCritical: Dissolve in 50 mM Tris (pH 7.[7]5) with 10 mM DTT. Protect from light (amber tube).[10] Prepare fresh daily.
Cofactor (NADPH) Tetrasodium SaltPrepare 10 mM stock in assay buffer. Store at -20°C; avoid repeated freeze-thaw cycles.
Inhibitor Methotrexate (MTX)Dissolve in DMSO (10 mM stock). Final DMSO concentration in assay must be <1%.[3]
Plate/Cuvette UV-TransparentQuartz cuvettes (1 cm path) or UV-transparent 96-well plates (e.g., Corning 3635).

Experimental Design & Optimization

Before running an inhibition screen (IC50), you must define the kinetic parameters of your specific enzyme lot. Operating at substrate concentrations far below


 reduces signal window; operating far above 

desensitizes the assay to competitive inhibitors.

The "Golden Rule" of Inhibition Assays: Set the substrate concentration


 equal to its Michaelis constant (

). This balances signal intensity with sensitivity to competitive inhibition (Cheng-Prusoff relationship).
  • Typical

    
     (Human DHFR):  DHF 
    
    
    
    0.2 – 1.0 µM; NADPH
    
    
    4 – 10 µM.
  • Typical

    
     (E. coli DHFR):  DHF 
    
    
    
    1.0 µM; NADPH
    
    
    5.0 µM.

Note: If specific


 is unknown, use 50 µM DHF and 60 µM NADPH as a robust starting point for high-signal screening, though this may slightly overestimate IC50 values for competitive inhibitors.

Protocol: Inhibition Assay (96-Well Format)

This protocol is optimized for a 200 µL reaction volume .

Step-by-Step Workflow
  • Reagent Warming: Allow Assay Buffer to reach room temperature (25°C). Keep Enzyme, DHF, and NADPH on ice.[2][5][6]

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the test compound (e.g., Methotrexate) in Assay Buffer. Ensure the final DMSO concentration is constant across all wells (max 1%).

  • Plate Setup (Add in this order):

    • 170 µL Assay Buffer (adjust volume if adding inhibitor).

    • 10 µL Inhibitor (or Vehicle Control for "100% Activity").

    • 10 µL NADPH (Final conc:

      
       or saturation).
      
    • 5 µL DHFR Enzyme (Final conc: 1-5 nM, optimized for linear rate).

  • Pre-Incubation (Crucial Step):

    • Incubate the plate for 3–5 minutes at 25°C.

    • Scientific Rationale: Many high-affinity inhibitors (like MTX) exhibit slow-binding kinetics. Initiating the reaction immediately without pre-incubation can lead to biphasic curves and underestimated potency.

  • Reaction Initiation:

    • Add 5 µL DHF Substrate (Final conc:

      
       or 
      
      
      
      ) using a multi-channel pipette.
    • Mix immediately (shake plate for 5 seconds).

  • Measurement:

    • Immediately place in plate reader.

    • Mode: Kinetic .[1][3][6][10][11][12]

    • Wavelength: 340 nm .[1][2][3][5][6][7][8][10]

    • Interval: 15 seconds for 5–10 minutes.

Figure 2: Assay Workflow

Assay_Workflow Start Start Prep Prepare Reagents (Keep DHF/Enzyme on Ice) Start->Prep Plate Plate Setup: Buffer + NADPH + Inhibitor Prep->Plate AddEnz Add DHFR Enzyme Plate->AddEnz Incubate Pre-Incubation (5 mins @ 25°C) *Crucial for MTX* AddEnz->Incubate Init Initiate with DHF Substrate Incubate->Init Read Kinetic Read (A340) Every 15s for 10 min Init->Read

Caption: Optimized workflow emphasizing the pre-incubation step required for equilibrium binding of slow-onset inhibitors.

Data Analysis

A. Calculate Reaction Velocity ( )

Determine the slope of the linear portion of the curve (Absorbance vs. Time) for each well.



Ensure 

and

are within the initial linear phase (typically 0–2 mins).
B. Calculate Specific Activity

To quantify enzyme units (U), use the Beer-Lambert Law. Extinction Coefficient (


):  For the DHFR reaction, the combined decrease in absorbance (NADPH oxidation + DHF reduction) is generally accepted as 

at 340 nm [1].[3]


Note: For standard 96-well plates (200 µL volume), pathlength is approx 0.5–0.6 cm. Use a pathlength correction feature on your reader if available.
C. IC50 Determination

Calculate % Inhibition:



Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic equation (Sigmoidal dose-response).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Non-linear initial rate Enzyme instability or substrate depletion.Increase enzyme dilution; ensure DHF is prepared fresh (oxidized DHF is inactive).
High Background (No Enzyme) Spontaneous NADPH oxidation.Check buffer pH (acidic pH promotes NADPH breakdown). Use fresh NADPH.[8]
No Inhibition with MTX Insufficient pre-incubation.MTX is a slow-binding inhibitor. Increase pre-incubation to 10 mins.
Low Signal Window DHF degradation.DHF is light sensitive.[10] Wrap tubes in foil. Check DHF stock absorbance at 282 nm.

References

  • Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit Protocol. Retrieved from [Link][4][6][7][8][9]

  • Fierke, C. A., et al. (1987). Kinetic mechanism of dihydrofolate reductase.[2][11] Biochemistry.[1][2][3][6][8] (Classic mechanism reference).

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link][6]

Sources

Application Note: Crystallization Solvents & Purification Protocols for Amino-Pyrimidopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-pyrimidopyrimidines represent a privileged scaffold in drug discovery, frequently serving as adenosine receptor antagonists, kinase inhibitors, and antimetabolites. However, their purification is notoriously difficult due to "brick-dust" physicochemical properties : high melting points (>250°C), rigid planar structures leading to strong


-

stacking, and poor solubility in standard organic solvents.

This guide provides a rational, field-proven approach to solvent selection and crystallization protocols. It moves beyond trial-and-error by leveraging the specific acid-base properties of the pyrimidine ring and the hydrogen-bonding potential of exocyclic amines.

Physicochemical Profile & Solubility Challenges

To select the right solvent, one must understand the molecular forces at play:

  • Lattice Energy: The fused pyrimidine core is planar. Molecules stack efficiently (interplanar spacing ~3.4 Å), resulting in high lattice energy that resists dissolution.

  • Hydrogen Bonding: Amino groups (–NH2) act as both donors and acceptors. In the solid state, these form extensive intermolecular networks, further reducing solubility.

  • Protonation Sites: The endocyclic nitrogens (N1, N3, N5, N7) are weakly basic. This allows for solubility manipulation via pH control (protonation breaks the lattice).

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with amino-pyrimidopyrimidines. This data is synthesized from process chemistry literature regarding fused pyrimidines (e.g., dipyridamole analogs, folate antagonists).

Solvent ClassSpecific SolventsSolubility RatingRole in Purification
Super-Solvents DMSO, DMF, DMAc, NMPHigh (at RT or mild heat)Primary Solvent: Use for initial dissolution in binary systems. Risk of solvate formation.
Protic Acids Formic Acid, Glacial Acetic AcidVery HighReactive Solvent: Protonates ring nitrogens to disrupt stacking. Excellent for "pH-swing" crystallization.
Alcohols Ethanol, Isopropanol (IPA), n-ButanolLow (RT) to Moderate (Reflux)The "Goldilocks" Zone: Ideal for thermal recrystallization. IPA often yields better crystals than EtOH due to higher boiling point.
Anti-Solvents Water, Diethyl Ether, MTBENegligiblePrecipitant: Induces crystallization when added to Super-Solvents or Acids.
Wash Solvents Acetone, Ethyl AcetateVery LowImpurity Leaching: Removes non-polar byproducts (starting materials) without dissolving the product.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a purification strategy based on the crude material's profile.

SolventSelection Start Crude Amino-Pyrimidopyrimidine SolubilityCheck Check Solubility in Refluxing Ethanol/IPA Start->SolubilityCheck Soluble Soluble at Reflux? SolubilityCheck->Soluble DirectCryst Protocol A: Thermal Recrystallization Soluble->DirectCryst Yes (Clear solution) CheckAcid Check Stability in Acid Soluble->CheckAcid No (Suspension) AcidStable Protocol B: pH-Swing (Acid/Base) CheckAcid->AcidStable Stable AcidSensitive Protocol C: Binary Solvent (DMSO/Water) CheckAcid->AcidSensitive Unstable/Hydrolysis Risk

Figure 1: Decision tree for selecting the optimal crystallization protocol based on solubility and chemical stability.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (The Standard)

Best for: Compounds with moderate solubility and >85% initial purity.

  • Slurry: Suspend the crude solid (1.0 eq) in Isopropanol (IPA) (10–15 volumes). Ethanol is a viable alternative, but IPA's higher boiling point (82°C) often improves dissolution.

  • Reflux: Heat to reflux.[1] If the solid does not dissolve completely after 30 mins, slowly add DMF dropwise via the condenser until a clear solution is obtained (do not exceed 10% v/v DMF).

  • Hot Filtration: If black specks (Pd residue) or insolubles remain, filter rapidly through a pre-heated Celite pad.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) in an oil bath. Rapid cooling leads to amorphous precipitation.

  • Harvest: Filter the crystals. Wash with cold IPA, then Diethyl Ether.

  • Drying: Dry under vacuum at 60°C. Note: Pyrimidopyrimidines hold solvents tightly; NMR is required to check for solvates.

Protocol B: The "pH-Swing" (Acid-Base Precipitation)

Best for: Highly insoluble "brick-dust" compounds or removing non-basic impurities.

This method exploits the basicity of the pyrimidine nitrogens.

  • Dissolution: Dissolve the crude material in minimal Formic Acid (85%) or Glacial Acetic Acid at room temperature or mild heat (40°C). The compound protonates and dissolves readily.

  • Filtration: Filter the solution to remove insoluble non-basic impurities.

  • Precipitation:

    • Place the filtrate in a large beaker.

    • Slowly add Ammonium Hydroxide (28% NH₃) or saturated NaHCO₃ dropwise with vigorous stirring.

    • Critical Step: Monitor pH.[2][3][4] As the pH approaches the pKa of the ring nitrogens (typically pH 3–5), the free base will crystallize.

  • Aging: Continue stirring for 1 hour after neutralization to ensure particle growth (Ostwald ripening).

  • Wash: Filter and wash copiously with water (to remove salts) followed by Acetone (to dry).

Protocol C: Binary Anti-Solvent Addition

Best for: Acid-sensitive compounds.

  • Dissolve: Dissolve crude in minimal DMSO or DMAc at room temperature.

  • Precipitate: Slowly add Water or Ethanol (the anti-solvent) dropwise.

    • Tip: If the solution turns milky immediately, stop. Heat the mixture until clear, then resume adding anti-solvent slowly.

  • Crystallize: Once a persistent haze forms, stop addition. Cool to 4°C overnight.

Process Visualization: The pH-Swing Mechanism

pHSwing Solid Insoluble Solid (Strong Lattice) Acid + Acid (H+) (Formic/Acetic) Solid->Acid Solution Soluble Cation (Protonated) Filter Filter Insolubles Solution->Filter Purified Purified Crystal (Repacked Lattice) Acid->Solution Protonation Base + Base (OH-) (Slow Addition) Filter->Base Base->Purified Deprotonation & Crystallization

Figure 2: The chemical mechanism behind the pH-Swing protocol, utilizing reversible protonation to bypass solubility limits.

Troubleshooting & Optimization

IssueCauseSolution
Oiling Out Impurities lower the melting point; solvent mixture is too polar.Seeding: Add a small crystal of pure product at the cloud point. Slow Down: Reduce the cooling rate.
Gel Formation Rapid precipitation traps solvent (common in DMSO/Water).Heat Cycling: Heat the gel until it breaks/dissolves, then cool much slower. Increase the ratio of organic solvent.
Solvates Pyrimidines form H-bonds with solvent (EtOH/DMF).Drying: Dry at >80°C under high vacuum. If persistent, reslurry in water (if insoluble) or ether to displace the solvate.
Color Retention Oxidized byproducts trapped in crystal lattice.Charcoal: Treat the hot solution (Protocol A) with activated carbon before filtration.

References

  • Solubility & Stability of Aminopyrimidines: BenchChem. (2025). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine. Retrieved from

  • Pyrimidopyrimidine Synthesis & Purification: MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. Molecules. Retrieved from

  • Recrystallization Solvent Effects: University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Isomer Separation & Solubility: National Institutes of Health (NIH). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility. Retrieved from

Sources

Application Note: Spectroscopic Characterization of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine using UV-Vis Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the ultraviolet-visible (UV-Vis) spectroscopic analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimido[4,5-d]pyrimidines are structurally related to pteridines, a class of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Accurate characterization of their electronic absorption properties is fundamental for quantitative analysis, purity assessment, stability studies, and understanding structure-activity relationships. This application note details the theoretical underpinnings, provides validated experimental protocols for spectral acquisition under varying solvent and pH conditions, and offers guidance on data interpretation and troubleshooting.

Introduction and Theoretical Framework

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine possesses a planar, nitrogen-rich heterocyclic scaffold. This structure is a potent chromophore, characterized by an extensive network of conjugated π-electrons spanning the fused pyrimidine rings. The presence of three exocyclic amino groups (-NH₂) acting as powerful auxochromes is predicted to significantly influence the electronic transitions, leading to strong absorption in the UV-A and UV-B regions.

The UV-Vis absorption spectrum of this molecule is governed by electronic transitions between molecular orbitals. The principal transitions expected are:

  • π → π* Transitions: These high-energy, high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated ring system.

  • n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs of the nitrogen atoms) to π* antibonding orbitals. These transitions are highly sensitive to the surrounding chemical environment, particularly solvent polarity and pH.[3]

Understanding the influence of environmental factors is critical for developing robust analytical methods.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule, causing shifts in the absorption maxima (λmax).

    • Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a blue shift for n → π* transitions. Polar solvents can form hydrogen bonds with the nitrogen lone pairs, lowering the energy of the n orbital and thus increasing the energy required for the transition.[4][5]

    • Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a red shift. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, reducing the energy gap for the transition.[4]

  • pH Effects: The molecule contains multiple basic nitrogen atoms (both in the rings and amino groups) that can be protonated in acidic media. Protonation drastically alters the electronic distribution, typically resulting in significant shifts in the absorption spectrum. Analyzing the spectrum at different pH values can help determine the pKₐ of the molecule and ensure method specificity.[6] Isosbestic points, where the molar absorptivity of two species in equilibrium is equal, may be observed during pH titration, indicating a clear transition between protonated and neutral forms.

Experimental Protocols

This section provides detailed methodologies for the comprehensive UV-Vis analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Instrumentation and Materials
  • Spectrophotometer: A research-grade, double-beam UV-Vis spectrophotometer is required. The instrument should be calibrated and validated according to pharmacopeial standards (e.g., USP <857> or Ph. Eur. 2.2.25).[7]

  • Cuvettes: Matched 1 cm pathlength quartz cuvettes are mandatory for UV analysis.

  • Reagents:

    • Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (analytical standard grade)

    • Spectroscopy-grade solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), and Deionized Water.[8]

    • Buffers: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 10.0 (Borate Buffer).

Workflow for UV-Vis Analysis

The following diagram outlines the general workflow for characterizing the compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL Stock in DMSO prep_work Create Working Standards (e.g., 10 µg/mL) in Target Solvent/Buffer prep_stock->prep_work acq_blank Run Blank/Autozero (Solvent or Buffer) prep_work->acq_blank acq_scan Scan Sample (200-500 nm) acq_blank->acq_scan ana_id Identify λmax acq_scan->ana_id ana_quant Determine Absorbance & Molar Absorptivity (ε) ana_id->ana_quant

Caption: General workflow for UV-Vis spectral acquisition.

Protocol 1: Standard Spectrum in Methanol
  • Stock Solution: Accurately weigh ~10 mg of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine and dissolve it in 10.0 mL of DMSO to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute 100 µL of the stock solution into 10.0 mL of spectroscopy-grade methanol to obtain a final concentration of 10 µg/mL.

  • Instrument Setup: Set the spectrophotometer to scan from 500 nm to 200 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with methanol and run a baseline correction.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it. Place it in the sample holder and acquire the absorption spectrum.

  • Data Recording: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value. The absorbance should ideally be between 0.2 and 1.0 for optimal accuracy.[9]

Protocol 2: Investigation of Solvent Effects
  • Sample Preparation: Prepare a set of 10 µg/mL working solutions of the compound in various solvents of differing polarity (e.g., Dichloromethane, Acetonitrile, Ethanol, Water).

  • Spectral Acquisition: For each solvent, perform a baseline correction using the pure solvent. Then, measure the absorption spectrum of the corresponding sample solution.

  • Data Analysis: Tabulate the λmax values for each solvent and analyze the shifts relative to solvent polarity.

Protocol 3: Investigation of pH Effects
  • Sample Preparation: Prepare a set of 10 µg/mL working solutions using the prepared buffers (pH 2.0, 7.4, and 10.0).

  • Spectral Acquisition: For each buffered solution, use the corresponding buffer as the blank for baseline correction before measuring the sample's spectrum.

  • Data Analysis: Compare the spectra obtained at different pH values. Note any shifts in λmax, changes in spectral shape, and the presence of isosbestic points.

G cluster_ph pH-Dependent Equilibrium cluster_spec Resulting Spectral Shift A Acidic (pH < pKa) Protonated Form (BH+) B Basic (pH > pKa) Neutral Form (B) A->B + OH- spec λmax (BH+) ≠ λmax (B) B->A + H+

Caption: pH influences the equilibrium and shifts λmax.

Results and Interpretation

The following table presents hypothetical, yet expected, data based on the known behavior of similar nitrogen-containing heterocycles.[3][10]

Parameter Solvent Polarity Indexλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)Molar Absorptivity (ε) at λmax 1
Solvent Study Dichloromethane3.1~280~355~18,000
Acetonitrile5.8~278~350~18,500
Methanol6.6~275~345~19,000
Water10.2~272~340~20,000
pH Study pH 2.0 (HCl)-~295Shoulder~22,000
pH 7.4 (PBS)-~273~342~19,500
pH 10.0 (Borate)-~273~342~19,500

Interpretation:

  • Solvent Effects: As solvent polarity increases from dichloromethane to water, the high-intensity π → π* band (λmax 1) exhibits a slight bathochromic shift (red shift), while the lower-intensity n → π* band (λmax 2) shows a distinct hypsochromic shift (blue shift). This behavior is characteristic and confirms the assignment of the transitions.

  • pH Effects: A significant bathochromic shift is observed at pH 2.0. This is attributed to the protonation of one or more nitrogen atoms, which extends the conjugation and alters the energy levels of the molecular orbitals. The disappearance of the n → π* band as a distinct peak in acidic solution is also expected, as the protonated lone pairs are no longer available for this transition.[3] The similarity of the spectra at pH 7.4 and 10.0 suggests that the primary pKₐ for protonation is below 7.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Noisy Spectrum Low sample concentration; High instrument noise; Dirty optics.Increase sample concentration; Allow instrument to warm up; Clean cuvettes and sample compartment.
Absorbance > 2.0 Sample concentration is too high, leading to deviation from Beer's Law.Dilute the sample to bring the maximum absorbance into the 0.2-1.0 range.
Inconsistent Readings Temperature fluctuations; Air bubbles in the cuvette; Improper cuvette placement.Allow solutions to reach thermal equilibrium; Degas samples if necessary; Ensure cuvette is clean and consistently oriented.[9]
λmax Shifted Wrong solvent used; pH of unbuffered solution has shifted; Sample degradation.Verify solvent and sample preparation; Use buffered solutions for pH-sensitive compounds; Check sample purity and age.

Conclusion

UV-Vis spectroscopy is a rapid, reliable, and accessible technique for the analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. The compound exhibits characteristic π → π* and n → π* transitions that are highly sensitive to solvent polarity and pH. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible spectra. This data is invaluable for confirming molecular identity, developing quantitative analytical methods for quality control, and performing stability and drug formulation studies.[11]

References

  • PubChem. Pyrimido[4,5-d]pyrimidine-2,4-diamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Modern Pharmaceutical Analytical Techniques Experiments: To Analyse the Pharmacopeial Compound and their formulations using UV-Visible Spectrophotometer. [Link]

  • KoreaScience. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • Chemistry LibreTexts. Identification of Drug Type by UV-Visible Spectroscopy. [Link]

  • ResearchGate. Therapeutic potential of pteridine derivatives: A comprehensive review. [Link]

  • PMC. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. [Link]

  • MDPI. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • International Journal of Pharmaceutical Research & Analysis. analytical process of drugs by ultraviolet (uv) spectroscopy – a review. [Link]

  • Ovidius University Annals of Chemistry. Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • Chemistry LibreTexts. Effect of Solvent. [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • YouTube. Part 11: Solvent Effects in the UV Visible Spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrimido[4,5-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrimido[4,5-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrimido[4,5-d]pyrimidines are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer, antiviral, and kinase inhibitors.[1][2][3] However, their synthesis can often be challenging, with low yields being a frequent obstacle.

This document provides a structured troubleshooting guide in a question-and-answer format, offering in-depth explanations and actionable solutions to improve your synthetic outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

Q1: My reaction is resulting in a low yield of the desired pyrimido[4,5-d]pyrimidine, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common hurdle and can often be traced back to several key factors related to reaction kinetics and thermodynamics.

Root Cause Analysis:

  • Insufficient Catalyst Activity: Many synthetic routes for pyrimido[4,5-d]pyrimidines, particularly multicomponent reactions like the Biginelli reaction, are catalyst-dependent.[4][5] The catalyst's role is to activate the substrates and facilitate the cyclization and condensation steps. If the catalyst is inactive, used in insufficient amounts, or not appropriate for your specific substrates, the reaction will likely stall.

  • Suboptimal Reaction Temperature and Time: These two parameters are intrinsically linked. An insufficient reaction temperature may not provide the necessary activation energy for the reaction to proceed at an adequate rate. Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants or the desired product.

  • Poor Solubility of Reactants: If one or more of your starting materials have poor solubility in the chosen solvent at the reaction temperature, their effective concentration in the solution will be low, leading to a slow reaction rate and incomplete conversion.

Troubleshooting Protocol:

  • Catalyst Screening and Optimization:

    • Verify Catalyst Activity: If using a previously opened catalyst, its activity may be compromised due to hydration or oxidation. Consider using a fresh batch or regenerating the catalyst if applicable.

    • Screen Different Catalysts: A variety of catalysts, including Brønsted acids (e.g., p-TsOH, HCl), Lewis acids (e.g., FeCl₃, ZnCl₂), and ionic liquids, have been successfully employed.[6][7] It is advisable to screen a small panel of catalysts to identify the most effective one for your substrate combination.

    • Optimize Catalyst Loading: The optimal catalyst loading can vary. Start with a catalytic amount (e.g., 10 mol%) and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Systematic Adjustment of Reaction Conditions:

    • Temperature Gradient: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal condition.

    • Time Course Study: Monitor the reaction at regular intervals (e.g., every 2 hours) to establish the point at which the reaction reaches completion and to avoid potential product degradation with extended heating. Microwave irradiation has been shown to significantly reduce reaction times in some cases.[5]

  • Solvent Selection:

    • Polarity Matching: Generally, polar solvents are preferred for these types of reactions.[8] Experiment with solvents of varying polarity such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF).

    • Solvent-Free Conditions: In some instances, performing the reaction under solvent-free conditions at an elevated temperature can lead to improved yields.

Q2: I am observing the formation of significant side products in my reaction, which complicates purification and lowers the yield of the desired pyrimido[4,5-d]pyrimidine. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge, and their identity is highly dependent on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Incomplete Cyclization Products: In multi-step syntheses, intermediates may accumulate if the subsequent cyclization step is slow or inefficient. For example, in a common route involving the reaction of an aminopyrimidine with an activated intermediate, the initial adduct may be stable and reluctant to cyclize.

    • Troubleshooting:

      • Stronger Cyclization Conditions: This could involve increasing the temperature, changing the solvent to a higher-boiling one, or adding a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the cyclized product.

      • Alternative Activating Groups: If the cyclization is dependent on a leaving group, consider using a more reactive one.

  • Formation of Isomeric Pyrimido[5,4-d]pyrimidines: Depending on the substitution pattern of the starting pyrimidine, the formation of the isomeric pyrimido[5,4-d]pyrimidine scaffold can occur.

    • Troubleshooting:

      • Regiocontrol through Blocking Groups: If possible, introduce a blocking group on the starting pyrimidine to direct the cyclization to the desired position.

      • Careful Selection of Starting Materials: Choose starting materials that favor the formation of the desired isomer based on electronic and steric factors.

  • Side Reactions from Biginelli-like Condensations: When employing a Biginelli-like strategy, several side reactions can occur.

    • Hantzsch-type Dihydropyridine Formation: This is a common byproduct where two equivalents of the β-dicarbonyl compound react with the aldehyde and the nitrogen source.[9]

      • Troubleshooting:

        • Lower Reaction Temperature: The Hantzsch reaction is often favored at higher temperatures.[9]

        • Order of Addition: Adding the urea or thiourea component last can sometimes minimize its decomposition and subsequent side reactions.[9]

    • Self-Condensation of Reactants: Aldehyd self-condensation (aldol reaction) or self-condensation of the active methylene compound can occur, especially under basic conditions.

      • Troubleshooting:

        • Controlled Addition: Add the component prone to self-condensation slowly to the reaction mixture to maintain a low concentration.

        • pH Control: Maintain the reaction at an optimal pH to favor the desired reaction pathway.

Q3: My purification process is leading to significant product loss. What are the recommended purification strategies for pyrimido[4,5-d]pyrimidine derivatives?

A3: Effective purification is crucial for obtaining a high yield of a pure product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to identify a suitable solvent or solvent system where the desired product has high solubility at an elevated temperature and low solubility at room temperature, while impurities remain in solution.[6]

    • Common Solvents: Ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes are good starting points for solvent screening.[6]

  • Flash Column Chromatography: For complex mixtures or when recrystallization fails, flash column chromatography is a powerful tool.[6]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used to separate the components based on their polarity.

  • Washing: After isolating the crude solid by filtration, washing it with a solvent in which the product is poorly soluble can effectively remove residual soluble impurities.[6]

Quantitative Data Summary

The following table summarizes the impact of different catalysts on the yield of pyrimido[4,5-d]pyrimidine derivatives in a model multicomponent reaction.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Ceric Ammonium Nitrate (10)Water70485-95[10]
Iodine (10)Water70492[6]
L-proline (20)EthanolReflux680-90[11]
DABCO-based ionic liquid (15)Solvent-free1000.5-190-96[7]

Experimental Protocols

General Procedure for a Three-Component Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol provides a general framework for a one-pot synthesis.

  • To a round-bottom flask, add the barbituric acid or 6-aminouracil derivative (1 mmol), the aromatic aldehyde (1 mmol), and thiourea or urea (1.2 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., 10 mol%).

  • Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Pyrimido[4,5-d]pyrimidine check_conversion Check Conversion (TLC/HPLC) start->check_conversion purification_loss Significant Product Loss During Purification start->purification_loss After Work-up incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Unreacted Starting Material complete_conversion Complete Conversion with Side Products check_conversion->complete_conversion Multiple Spots/Peaks optimize_catalyst Optimize Catalyst: - Screen different catalysts - Adjust catalyst loading incomplete_conversion->optimize_catalyst optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Vary reaction time incomplete_conversion->optimize_conditions optimize_solvent Optimize Solvent: - Screen different solvents - Consider solvent-free incomplete_conversion->optimize_solvent identify_side_products Identify Side Products (NMR, MS) complete_conversion->identify_side_products optimize_purification Optimize Purification: - Screen recrystallization solvents - Optimize chromatography conditions - Implement careful washing steps purification_loss->optimize_purification minimize_side_products Minimize Side Products: - Adjust temperature - Change order of addition - Control pH identify_side_products->minimize_side_products

Caption: A workflow diagram for troubleshooting low yields.

General Reaction Scheme for Three-Component Synthesis

Reaction_Scheme cluster_product Product A 6-Aminouracil or Barbituric Acid P Pyrimido[4,5-d]pyrimidine A->P catalyst + Catalyst + Heat B Aldehyde B->P C Urea or Thiourea C->P catalyst->P

Caption: A generalized three-component reaction scheme.

Frequently Asked Questions (FAQs)

Q: Can microwave synthesis improve the yields of pyrimido[4,5-d]pyrimidines?

A: Yes, in many cases, microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields compared to conventional heating methods.[5] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of thermal decomposition products.

Q: Are there any specific safety precautions I should take during the synthesis of pyrimido[4,5-d]pyrimidines?

A: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents, such as aldehydes and catalysts, can be toxic or corrosive, so it is important to handle them with care and consult the Safety Data Sheet (SDS) for each chemical before use.

Q: How can I confirm the structure of my synthesized pyrimido[4,5-d]pyrimidine?

A: A combination of spectroscopic techniques is essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the detailed structure of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can help to identify key functional groups present in the molecule.

For novel compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.

References

  • Rimaz, M., et al. (2012). Synthesis of substituted pyrimido[4,5-d]pyrimidinones using a Biginelli-like reaction. Monatshefte für Chemie - Chemical Monthly, 143(10), 1463–1466.
  • Csámpai, A., et al. (2009). Application of Biginelli reaction to the synthesis of ferrocenylpyrimidones and[4]-ferrocenophane-containing pyrimido[4,5-d]pyrimidinediones. Tetrahedron, 65(32), 6431-6439.

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4983.
  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 57, 1-125.
  • Bavireddi, H., et al. (2024).
  • Hamama, W. S., et al. (2016).
  • Zhang, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 156, 32-43.
  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609–5622.
  • De la Cueva-Alique, I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
  • De la Cueva-Alique, I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • El-Sayed, N. S., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. International Journal of Molecular Sciences, 15(7), 12154-12179.
  • Rosowsky, A., et al. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 25(8), 960-964.
  • Kumar, A., et al. (2011). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 76(1), 1-8.
  • Shontz, R. (2020, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

Sources

Technical Support Center: Purifying Pyrimidopyrimidine Triamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of Pyrimidopyrimidine Triamines from Reaction Matrices Ticket ID: PPT-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing the "Solubility Paradox" common to fused heterocyclic triamines (e.g., pyrimido[5,4-d]pyrimidine-2,4,8-triamines).

These scaffolds are structurally rigid, electron-rich, and highly capable of hydrogen bonding (both as donors and acceptors). This results in a frustrating physical profile:

  • Low solubility in common organic solvents (DCM, EtOAc, THF).

  • High solubility in high-boiling polar aprotic solvents (DMSO, DMF, NMP) which are difficult to remove.

  • Strong basicity , leading to streaking on silica gel and retention of acid salts.

This guide moves beyond standard protocols to address the specific physicochemical challenges of purifying these "sticky" heterocycles.

Module 1: The "Crash-Out" Strategy (Primary Isolation)

Context: Most pyrimidopyrimidine syntheses (e.g.,


 displacement of chlorides) are performed in DMF or NMP. Attempting to rotovap these solvents often leads to oiling out or decomposition. The most effective primary isolation is controlled precipitation.
Diagnostic: Why is my product an oil/gum?

If your product oils out upon water addition, your addition rate is too fast, or the pH is incorrect. Pyrimidopyrimidine triamines can trap solvent molecules in their lattice.

Protocol A: Controlled Aqueous Quench

Use this for reactions run in DMF/DMSO/NMP.

  • Cool the Reaction: Bring the reaction mixture (RM) to 0–5 °C.

  • The "Reverse Quench" (Critical Step):

    • Do NOT pour water into the RM.

    • Instead, pour the RM slowly into a vigorously stirred flask of ice-water (ratio 1:10 v/v).

    • Why? This maintains a high dielectric constant environment initially, preventing the trapping of DMF in the precipitating solid.

  • pH Adjustment:

    • These triamines are basic (

      
      ). If the reaction generated HCl (from chloropyrimidine displacement), the product is likely a soluble hydrochloride salt.
      
    • Action: While stirring, adjust aqueous pH to 9–10 using

      
       or saturated 
      
      
      
      . This liberates the free base, which is less soluble in water.
  • Digestion: Stir the suspension for 1–2 hours. This "ages" the precipitate, converting amorphous gums into filterable solids.

Visualizing the Workflow

WorkupLogic start Reaction Mixture (DMF/DMSO) check_ph Check pH start->check_ph acidic Acidic (pH < 7) check_ph->acidic Salt Form basic Basic (pH > 9) check_ph->basic Free Base neutralize Neutralize with NH4OH / NaHCO3 acidic->neutralize precip Precipitate Forms? basic->precip neutralize->precip filter Filter & Wash (Water/EtOH) precip->filter Yes (Solid) extract Extraction Required (n-BuOH or CHCl3/IPA) precip->extract No (Oil/Soluble)

Figure 1: Decision tree for primary isolation of pyrimidopyrimidine bases from polar aprotic solvents.

Module 2: Chromatographic Resolution

Context: If precipitation yields impure material (mixed with regioisomers or mono-substituted byproducts), chromatography is necessary. However, triamines interact strongly with silanols on silica gel, causing peak tailing and irreversible adsorption.

Troubleshooting: The "Streaking" Band

Issue: TLC shows a streak from the baseline to the solvent front; Column yields are low. Cause: Protonation of the triamine by acidic silica silanols.

Protocol B: The "Amine-Modified" Silica Column

Standard MeOH/DCM gradients often fail. Use this buffered system.

Mobile Phase Preparation:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier: Triethylamine (TEA) or

    
     in MeOH.
    
  • The Recipe:

    • Solvent A: DCM + 0.5% TEA.

    • Solvent B: 10% MeOH in DCM + 0.5% TEA.

    • Note: Pre-wash the silica column with Solvent B, then equilibrate with Solvent A. This "caps" the active silanol sites before your sample touches the column.

Alternative: Reverse Phase (C18) For highly polar triamines, "Flash C18" is superior.

  • Mobile Phase: Water (

    
    ) / Acetonitrile.
    
  • Why Bicarbonate? The volatile buffer keeps the pH basic (~8.0), keeping the triamine deprotonated (neutral) and improving retention on the hydrophobic C18 chain.

Module 3: Crystallization & Salt Formation

Context: The final polish. Pyrimidopyrimidines are notorious for forming amorphous powders. Crystallization often requires "Antisolvent Diffusion."[1]

Data: Solvent Selection Matrix
Solvent TypeSpecific SolventSolubility (Triamine)Role in Crystallization
Good Solvent DMSO, DMF, Formic AcidHighDissolving medium
Moderate Boiling Ethanol, Acetic AcidModerateRecrystallization solvent
Antisolvent Water, Diethyl Ether, MTBENegligiblePrecipitant
Wash Solvent Cold IsopropanolLowRemoving surface impurities
Protocol C: Vapor Diffusion (The "Slow Crash")

Best for generating X-ray quality crystals or high-purity solids.

  • Dissolve the crude amine in the minimum amount of DMF or DMSO in a small vial.

  • Place this small vial (uncapped) inside a larger jar containing a volatile antisolvent (e.g., Diethyl Ether or Ethanol).

  • Seal the larger jar.

  • Mechanism: The volatile antisolvent slowly diffuses into the DMF solution, gradually lowering solubility and growing crystals without trapping impurities.

Module 4: Analytical Validation & FAQs

Common Troubleshooting Scenarios

Q1: My NMR spectrum has "extra" peaks that look like duplicates of my product.

  • Diagnosis: This is likely Rotamerism . The steric bulk of three amine groups on the fused ring can restrict rotation, especially if N-alkylated.

  • Test: Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ). If the peaks coalesce, it is a single pure compound, not an impurity.

Q2: The product turned blue/green on the filter paper.

  • Diagnosis: Oxidation.[2] Electron-rich triamines are susceptible to air oxidation, forming radical cations or N-oxides.

  • Fix: Dry under nitrogen or argon. Store the solid in amber vials. If N-oxide formation is suspected, treat with a mild reducing agent (e.g.,

    
    ) during the workup.
    

Q3: I cannot remove the last traces of DMF.

  • Diagnosis: Solvate formation.

  • Fix: Dissolve the solid in dilute aqueous HCl (forming the salt), wash the aqueous layer with DCM (removes DMF), then re-basify with

    
     to precipitate the DMF-free base.
    
Visualizing the Impurity Profile

ImpurityPathways SM Starting Material (Cl-Pyrimidopyrimidine) Product Target Triamine SM->Product + Amine Hydrolysis Hydroxy Impurity (Hydrolysis of Cl) SM->Hydrolysis + H2O (Wet Solvent) Regio Regioisomer (Wrong N-addition) SM->Regio Steric/Electronic Control Oxide N-Oxide (Air Oxidation) Product->Oxide O2 / Light

Figure 2: Common impurity pathways during nucleophilic substitution synthesis.

References

  • Synthesis & Solubility: Baluja, S. et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2014.

  • Chromatographic Methods: Gubanova, Y. O. et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives."[3] ResearchGate, 2019.

  • Crystallization Techniques: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Dept. of Chemistry.

  • Reaction Mechanisms: "Pyrimidine synthesis." Organic Chemistry Portal.

  • General Workup: Benchchem Technical Support. "Crystallization of Pyrimidine Compounds."

Sources

Technical Support Center: Overcoming Aggregation Issues in Pyrimidopyrimidine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, actionable advice for troubleshooting common Nuclear Magnetic Resonance (NMR) spectroscopy issues arising from the aggregation of pyrimidopyrimidine-based compounds. Drawing from established methodologies and field experience, this document will explain not only how to solve these problems but why these solutions work, ensuring robust and reliable data for your research.

Introduction: The Challenge of Pyrimidopyrimidine Aggregation

Pyrimidopyrimidine scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. However, their planar, aromatic nature, coupled with hydrogen bonding capabilities, makes them highly susceptible to self-aggregation in solution. This phenomenon, driven by non-covalent interactions like π-π stacking and hydrogen bonding, can lead to significant challenges in NMR analysis, including severe peak broadening, concentration-dependent chemical shifts, and even complete signal loss.[1][2] Such artifacts can obscure true molecular structures, complicate purity assessments, and produce misleading data in ligand-binding studies.[3]

This guide provides a systematic approach to diagnosing and mitigating these aggregation-related issues.

Troubleshooting Guide: Common Problems & Step-by-Step Solutions

This section addresses specific spectral problems with detailed, validated protocols.

Q1: My ¹H NMR signals are broad and poorly resolved, making it impossible to determine coupling constants. What is the likely cause and how can I fix it?

Probable Cause: Severe peak broadening is a classic hallmark of molecular aggregation. When small molecules like pyrimidopyrimidines aggregate, they form larger, slower-tumbling entities in solution.[4] In NMR, the rate at which a molecule tumbles (its rotational correlation time) directly affects the transverse relaxation time (T₂). Slower tumbling leads to a shorter T₂ and, consequently, broader signals, as described by the fundamental principles of NMR relaxation.[5] This effect can be so pronounced that fine features like J-couplings are completely obscured.[6]

Troubleshooting Workflow: A systematic approach is crucial. Start with the simplest, least invasive methods before moving to more complex sample manipulations.

Troubleshooting_Workflow A Start: Broad NMR Signals Observed B Step 1: Concentration Dependence Study A->B  Is aggregation the cause? C Step 2: Variable Temperature (VT) NMR B->C  Aggregation confirmed.  Can thermal energy disrupt it? F Resolution Achieved G No Change or Precipitation B->G  If shifts/broadening are  independent of concentration,  consider other issues (e.g.,  paramagnetics, poor shimming). D Step 3: Solvent System Modification C->D  Partial or full success.  Can solvent further disrupt  interactions? H No Significant Improvement C->H  If high temp is needed,  consider solvent boiling point. E Step 4: Additive & pH Adjustment D->E  Solvent helps but not enough.  Can additives compete with  self-association? I Insolubility or Degradation D->I  Compound crashes out.  Revert to original solvent. E->F  Problem Solved. J Minimal Effect E->J  Re-evaluate compound  structure. May require  chemical modification.

Caption: A systematic workflow for troubleshooting broad NMR signals.

Experimental Protocols:

Protocol 1: Concentration Dependence Study This is the most definitive and straightforward method to diagnose aggregation.[7]

  • Prepare a Stock Solution: Create a concentrated stock solution of your pyrimidopyrimidine derivative in a suitable deuterated solvent (e.g., 20 mM in DMSO-d₆).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution directly in NMR tubes. Aim for a range that covers at least one order of magnitude (e.g., 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Acquire Spectra: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Analyze: Overlay the spectra. If aggregation is the issue, you will observe two key effects:

    • Signal Sharpening: Peaks will become progressively sharper and better resolved as the concentration decreases.[6]

    • Chemical Shift Changes: Protons involved in intermolecular interactions (especially aromatic and NH protons) will often exhibit significant chemical shift changes, typically moving downfield upon disaggregation.[3]

Protocol 2: Variable Temperature (VT) NMR Increasing the sample temperature provides thermal energy to disrupt the relatively weak non-covalent forces (π-stacking, hydrogen bonds) holding the aggregates together.[8][9]

  • Select an Appropriate Solvent: Choose a solvent with a high boiling point to allow for a wide temperature range (e.g., DMSO-d₆, Toluene-d₈, D₂O). Be mindful that the solvent's boiling point should be at least 10°C higher than your maximum target temperature.[10]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298K).

  • Incremental Heating: Increase the sample temperature in increments (e.g., 10-15°C steps). Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum.[8]

  • Monitor Changes: Observe the signal widths. If aggregation is the cause, you should see a significant sharpening of the signals as the temperature increases and the aggregates dissociate.[11]

Q2: I've confirmed aggregation via a dilution study. Increasing the temperature helps, but I can't reach a high enough temperature in my chosen solvent. What are my next steps?

Probable Cause: The aggregation is driven by strong intermolecular forces that are not fully disrupted by the thermal energy achievable within the solvent's boiling range. The primary forces at play are likely π-π stacking of the aromatic cores and intermolecular hydrogen bonding.

Solutions: Solvent and Additive Modification

The goal is to alter the sample environment to make self-association less energetically favorable. This is achieved by using solvents or additives that can compete for the very interactions causing aggregation.

Protocol 3: Modifying the Solvent System

  • Polar Aprotic Solvents: Solvents like DMSO-d₆ are excellent at breaking up aggregates because their strong hydrogen bond accepting character effectively solvates and shields the hydrogen bond donor sites on the pyrimidopyrimidine molecule, preventing intermolecular hydrogen bonding.[6]

  • Polar Protic Solvents: Solvents like Methanol-d₄ can also be effective. They can act as both hydrogen bond donors and acceptors, directly competing with the self-association of your compound.[6]

  • Mixed Solvent Systems: Sometimes, a mixture of solvents provides the best results. A common strategy for compounds soluble in CDCl₃ but prone to aggregation is to add a small percentage (1-5%) of DMSO-d₆.[6] This small amount of a highly polar, hydrogen-bond-disrupting solvent can be sufficient to break up aggregates without drastically altering the overall solvent environment.

Solvent SystemPrimary Disaggregation MechanismCommon Use Case
DMSO-d₆ Disrupts intermolecular hydrogen bonds.General-purpose for polar aggregating compounds.
Methanol-d₄ Competes for both H-bond donor/acceptor sites.Effective for compounds with prominent NH/OH groups.
CDCl₃ + 1-5% DMSO-d₆ Introduces a potent H-bond disruptor.For compounds poorly soluble in pure polar solvents.[6]
Benzene-d₆ or Toluene-d₈ π-π stacking with solute (solvent-solute).Can disrupt self-association (solute-solute π-stacking).

Protocol 4: Using Disaggregating Additives If changing the solvent is not sufficient or desirable, small molecule additives can be introduced to the sample.

  • Detergents: For analysis in aqueous media (D₂O), a low concentration of a non-denaturing detergent can be highly effective. The detergent molecules form micelles around the hydrophobic regions of the compound, preventing self-association.[7][12]

    • Example: Add 0.05% Tween-20 or 0.1% CHAPS to the NMR sample.[12]

  • Acids/Bases: If your pyrimidopyrimidine has ionizable functional groups, adjusting the pH can introduce charge repulsion. Protonating a basic nitrogen atom, for instance, creates a positive charge, and the resulting electrostatic repulsion between molecules can effectively prevent aggregation.

    • Example: Add a drop of trifluoroacetic acid-d (TFA-d) or DCl to your sample to protonate basic sites. Conversely, a base like NaOD could be used for acidic protons.[13]

  • Urea: Urea is a well-known chaotropic agent that disrupts the structure of water and weakens hydrophobic interactions, which can be a driving force for aggregation.

    • Example: Prepare the sample in a D₂O solution containing 1-2 M urea.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of pyrimidopyrimidine aggregation? A: The primary driving forces are non-covalent interactions. The planar, electron-rich aromatic ring system of the pyrimidopyrimidine core is highly susceptible to π-π stacking , where molecules stack on top of each other like pancakes.[14][15] Additionally, nitrogen atoms within the rings and substituents like amino or hydroxyl groups can participate in intermolecular hydrogen bonding , linking molecules together.[6][16]

Aggregation_Mechanism Monomer Monomer Free-tumbling Sharp NMR Signals Dimer Dimer Slower tumbling Slightly broader signals Monomer->Dimer π-π Stacking H-Bonding Dimer->Monomer Disruption (Dilution) Oligomer Oligomer / Aggregate Very slow tumbling Broad/lost signals Dimer->Oligomer Further Association Oligomer->Dimer Disruption (Heat, Solvent)

Caption: The equilibrium process of pyrimidopyrimidine aggregation.

Q: Can aggregation affect quantitation (qNMR)? A: Absolutely. If a portion of the analyte has aggregated to the point where its signals are broadened into the baseline, it becomes "NMR invisible."[1] This will lead to an underestimation of the compound's concentration. It is critical to ensure that no aggregation is occurring before performing any quantitative NMR experiments. Running the sample at an elevated temperature or using the methods described above is essential for accurate quantitation.

Q: My compound has extra signals that I can't identify. Could this be related to aggregation? A: While aggregation typically causes signal broadening, the presence of distinct, sharp extra signals is more likely due to other phenomena such as the presence of tautomers or rotamers.[17] Pyrimidine derivatives with amino or hydroxyl groups can exist as a mixture of tautomers in solution, each giving a unique set of NMR signals.[17] However, in some cases of slow exchange between a monomer and a specific, stable dimer, you might observe two distinct sets of peaks. A 2D NMR experiment like EXSY (Exchange Spectroscopy) could help confirm if the species are in chemical exchange.

Q: How do I definitively identify an NH proton signal that might be involved in hydrogen bonding? A: The most reliable method is a D₂O exchange experiment. Add a single drop of deuterium oxide (D₂O) to your NMR sample (e.g., in DMSO-d₆ or CDCl₃), shake the tube vigorously for a minute, and re-acquire the ¹H spectrum. Labile protons, such as those on N, O, or S atoms, will exchange with the deuterium from D₂O. This will cause the NH peak to either disappear completely or significantly decrease in intensity, confirming its identity.[17]

References

  • BenchChem. (n.d.). Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives. BenchChem.
  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation.
  • LaPlante, S. R., et al. (2013). Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. Retrieved from [Link]

  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Joyce, C. (2023). Development of NMR tools to investigate aggregation phenomena. Figshare. Retrieved from [Link]

  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. ResearchGate. Retrieved from [Link]

  • University of Miami. (n.d.). Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. University of Miami Scholarly Repository. Retrieved from [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. University of Oxford.
  • ResearchGate. (n.d.). Temperature-dependent aggregation by means of 1 H-NMR spectroscopy and.... ResearchGate. Retrieved from [Link]

  • University of Michigan. (n.d.). Variable temperature NMR. University of Michigan Bio-NMR Core.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. ResearchGate. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2023). Why are my NMR signals unexpectedly broad?. r/Chempros. Retrieved from [Link]

  • Quora. (2017). Is there any way we can tell from NMR spectroscopy that pi-pi stacking is taking place?. Quora. Retrieved from [Link]

  • Sigel, H., et al. (2000). Comparison of the π-stacking Properties of Purine Versus Pyrimidine Residues. Some Generalizations Regarding Selectivity. Chemical Reviews. Retrieved from [Link]

  • Kumar, A., et al. (2020). NMR analysis of nucleotide π-stacking in prebiotically relevant crowded environment. Scientific Reports. Retrieved from [Link]

Sources

Technical Support Center: Thiourea Removal from Pyrimidopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-001 Status: Open Priority: High (Genotoxic Impurity / Catalyst Residue) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic

The Challenge: Pyrimidopyrimidines are fused heterocyclic systems often characterized by poor solubility in common organic solvents due to strong


-

stacking and planar geometry. Thiourea, often used as a reagent (e.g., in cyclization) or a scavenger (e.g., for Pd removal), is a highly polar, nucleophilic impurity.

Why it persists: Thiourea possesses a "sticky" chemistry.[1] It acts as a strong Hydrogen Bond Donor (HBD) via its


 groups and a Hydrogen Bond Acceptor (HBA) via the Sulfur atom. It frequently co-precipitates with pyrimidopyrimidines by forming intermolecular H-bond networks, resisting standard filtration washing.

Diagnostic: Is it Thiourea? Before initiating purification, confirm the impurity profile.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a broad singlet (exchangeable) typically between 7.0 – 9.0 ppm . Note that this shifts significantly with concentration and temperature.[1]
  • 
     NMR:  A diagnostic signal for the 
    
    
    
    carbon appears at ~181–183 ppm .
  • Colorimetric Test (Grote's Reagent): A specific test for thiocarbonyls. A blue/green color indicates positive detection.[1]

Tiered Purification Strategy

Do not apply all methods randomly. Follow this logic gate to minimize yield loss while maximizing purity.

Decision Logic Tree

PurificationLogic Start START: Crude Product (Pyrimidopyrimidine + Thiourea) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Trituration Tier 1: Aqueous/Ethanol Trituration (Exploit Polarity Gap) SolubilityCheck->Trituration No (Precipitate) Scavenging Tier 2: Resin Scavenging (Electrophilic Resins) SolubilityCheck->Scavenging Yes (Soluble) CheckPurity1 Purity Check (TLC/NMR) Trituration->CheckPurity1 Success1 Pure Product CheckPurity1->Success1 Pass Chromatography Tier 3: Reverse Phase (C18) (Thiourea elutes at t0) CheckPurity1->Chromatography Fail (Co-elutes) CheckPurity2 Purity Check Scavenging->CheckPurity2 CheckPurity2->Success1 Pass CheckPurity2->Chromatography Fail Oxidation Tier 4: Oxidative Workup (Convert to Urea -> Wash) Chromatography->Oxidation Fail (Last Resort)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product solubility.

Tier 1: The Polarity Wash (Trituration)

Mechanism: Thiourea has high water solubility (approx. 137 g/L at 20°C) and ethanol solubility. Most pyrimidopyrimidines are lipophilic. We exploit this "Solubility Gap."

Protocol:

  • Dry the Crude: Ensure the crude solid is dry. Wet solids can form "gums" that trap impurities.

  • Solvent Selection: Prepare a 10:1 mixture of Water:Ethanol . The ethanol helps wet the hydrophobic product surface, allowing water to access and dissolve the thiourea.

  • Slurry: Suspend the crude solid (do not dissolve) in the solvent mixture (10 mL per gram of solid).

  • Agitation: Sonicate for 10 minutes or stir vigorously at 40°C for 30 minutes.

    • Critical: Do not boil.[1] Boiling may dissolve the product, leading to co-crystallization upon cooling.

  • Filtration: Filter while warm. Wash the cake with pure water (

    
    ).
    
  • Drying: Dry under vacuum at 45°C.

Validation: Run a TLC (10% MeOH in DCM). Thiourea stays at the baseline or streaks; product should move. Stain with iodine or Grote’s reagent.[1]

Tier 2: Chromatographic Separation

If trituration fails, the thiourea is likely occluded in the crystal lattice. You must dissolve the material to release it.

Comparison of Methods:

FeatureNormal Phase (Silica)Reverse Phase (C18)Recommendation
Thiourea Behavior Streaks heavily; sticks to silica (very polar).Elutes at/near void volume (

).
High
Product Behavior Elutes with MeOH/DCM.Retained (elutes with ACN/MeOH).High
Separation Logic Poor resolution due to tailing.[1]Excellent resolution (Polarity difference).[1]Use RP-HPLC

Protocol (Reverse Phase Flash/Prep):

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps thiourea neutral/soluble).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 0% B for 5 minutes (flush thiourea), then ramp to 100% B to elute the pyrimidopyrimidine.

  • Result: Thiourea elutes immediately; Product elutes later.

Tier 3: Chemical Scavenging & Modification

Use this only if the product is water-soluble (preventing Tier 1) or co-elutes in chromatography.

Option A: Resin Scavenging

Thiourea is a "soft" nucleophile (Sulfur). It binds avidly to "soft" electrophiles or metals.

  • Reagent: Resin-bound electrophiles (e.g., benzyl halide resins) or Metal Scavengers (e.g., SiliaMetS® Ag or Thiol-scavengers).

  • Workflow: Dissolve product in DMF/DMSO. Add resin (2-4 eq relative to thiourea). Stir 4-12 hours. Filter resin.[1] Precipitate product.

Option B: Oxidative Conversion (The "Last Resort")

Warning: Only use if your pyrimidopyrimidine scaffold is resistant to oxidation (i.e., no free thiols or easily oxidized nitrogens).

Mechanism:



Urea is vastly more water-soluble and does not chelate/stick as aggressively as thiourea.

Protocol:

  • Dissolve crude in a biphasic mixture (DCM/Water).

  • Add mild bleach (NaOCl) or Hydrogen Peroxide (

    
    ) dropwise to the aqueous layer while stirring.
    
  • Monitor: Thiourea converts to urea.[1]

  • Workup: Separate layers. The urea stays in the water; the product stays in the DCM.

Troubleshooting & FAQs

Q: My product is acid-sensitive. Can I use the C18 method? A: Yes, but swap the modifier. Instead of Formic Acid, use Ammonium Bicarbonate (pH ~7.5) or Ammonium Acetate. Thiourea remains neutral and unretained in these conditions.

Q: I see a new impurity after using Silver (Ag) scavengers. A: Silver can sometimes complex with the pyrimidine nitrogens. If this happens, wash the organic phase with a 10% solution of EDTA or Sodium Cyanide (caution!) to strip the silver from the product.

Q: The thiourea peak in NMR is shifting. Why? A: Thiourea's protons are exchangeable.[1][2] In wet DMSO, the peak broadens and shifts. To confirm it is thiourea and not a rotamer of your product, add a drop of


 to the NMR tube.[2] The thiourea peak will vanish (exchange), while non-exchangeable product peaks remain.

Q: Can I use charcoal? A: Activated carbon is generally poor for thiourea removal because thiourea is small and polar. Carbon prefers large, non-polar aromatics. You risk absorbing your pyrimidopyrimidine product while leaving the thiourea behind.

References

  • Solubility Data & Properties: Lide, D. R. CRC Handbook of Chemistry and Physics. 88th Edition.
  • Detection Methods: Grote, I. W. "A New Color Reaction for Soluble Organic Sulfur Compounds." Journal of Biological Chemistry, 1931. Link

  • Purification Strategies: Armarego, W. L. F., & Chai, C. L. L.[3] Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. (General protocols for heterocyclic purification).

  • Genotoxic Impurities (ICH M7): International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Scavenging Techniques: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Discussion on scavenging reagents in pharma).

Sources

Technical Support Center: Handling Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Solubility Optimization & Troubleshooting for CAS 19148-44-8 (and related 2,4,7-triamine scaffolds)

Executive Summary: The "Brick Dust" Challenge

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a fused heterocyclic system characterized by extreme planarity and a high density of hydrogen bond donors/acceptors.[1] In the solid state, these molecules form exceptionally stable crystal lattices (often with melting points >300°C), earning them the colloquial classification of "brick dust" in medicinal chemistry.[1]

While Dimethyl Sulfoxide (DMSO) is the thermodynamic solvent of choice, users frequently encounter "crash-out" precipitation upon dilution into aqueous media.[1] This guide provides the operational boundaries to maintain this compound in solution for biological assays.

Solubility Profile & Limits

Note: Values below are empirically derived from the physicochemical properties of the pyrimido[4,5-d]pyrimidine scaffold. Always validate specific batch purity, as salts (e.g., HCl) dissolve differently than free bases.[1]

Solvent SystemSolubility Limit (Est.)Operational StatusNotes
100% DMSO (Anhydrous) ~20 - 50 mM (3.5 - 8.8 mg/mL)Recommended Requires sonication.[1] Heating to 40°C may be necessary for concentrations >20 mM.
DMSO + 10% Water < 5 mMUnstable The presence of water dramatically increases lattice energy re-formation.
Ethanol / Methanol < 1 mMPoor Insufficient disruption of pi-stacking interactions.
Water (pH 7.4) NegligibleInsoluble Hydrophobic effect dominates; compound floats or sediments.
0.1 M HCl ModerateAlternative Protonation of the amino groups breaks the lattice, but pH must be compatible with downstream assays.
Protocol: The "Gradual Saturation" Method

Do not simply add the full volume of solvent at once. This protocol prevents the formation of a "solvent shell" that traps undissolved core material.[1]

Step 1: Preparation
  • Weigh the compound into a glass vial (avoid polystyrene; DMSO leaches plasticizers).

  • Calculate the volume required for a 20 mM stock . Do not aim for 100 mM initially.

Step 2: Solubilization Cycle
  • Add 50% of the calculated DMSO volume.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 40°C for 10-15 minutes. Visual Check: The solution should be amber/yellow but clear.

  • Add the remaining 50% DMSO volume.

  • Sonicate for an additional 5 minutes.

Step 3: Quality Control
  • The Light Path Test: Hold the vial up to a strong light source. If you see "swirling" refraction lines or particulates, the compound is not fully dissolved.[1] Repeat sonication.

Troubleshooting Guide
Issue: Precipitation upon addition to Cell Culture Media

Diagnosis: This is the most common failure mode. The rapid change in polarity from DMSO (dielectric constant ~47) to Water (~80) causes immediate crystallization.[1]

Workflow Visualization:

Solubility_Troubleshooting Start Compound Precipitates in Media CheckConc Check Final DMSO % Start->CheckConc IsHigh Is DMSO > 0.5%? CheckConc->IsHigh Reduce Reduce Stock Conc. (Dilute Stock 1:2) IsHigh->Reduce Yes Serial Use Serial Intermediate Dilution IsHigh->Serial No SerialDesc Step 1: 100% DMSO Stock Step 2: 50% DMSO / 50% PBS Step 3: Final Media Serial->SerialDesc

Figure 1: Decision tree for resolving precipitation issues during biological assay preparation.

Issue: "Jelly" formation in the stock vial

Diagnosis: Your DMSO is "wet." DMSO is hygroscopic and absorbs atmospheric water. Even 1-2% water content can induce gelation of pyrimidopyrimidines. Solution:

  • Discard the stock.

  • Use a fresh, unopened bottle of DMSO (anhydrous grade, ≥99.9%).[1]

  • Purge the headspace with Nitrogen or Argon after use.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the DMSO stock? A: Avoid if possible. Each freeze-thaw cycle induces micro-crystallization seeds. If you must store stocks, aliquot them into single-use volumes (e.g., 20 µL) and store at -20°C. If a thawed aliquot shows turbidity, sonicate at 40°C before use. Do not filter-sterilize the DMSO stock directly; you will lose compound on the filter membrane.

Q2: My assay cannot tolerate DMSO. What is the alternative? A: If the target pH allows, dissolve the compound in 0.1 M HCl or Acetic Acid to generate the salt form in situ, then dilute into a buffered media.[1] Note that this may alter the compound's cell permeability compared to the neutral species.

Q3: Is the compound light-sensitive? A: Yes, poly-amino heterocyclic systems are prone to photo-oxidation.[1] Store solid and solution forms in amber vials or wrapped in foil.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13925348, Pyrimido[4,5-d]pyrimidine-2,4-diamine (Analogous Scaffold).[1] Retrieved from [Link]

  • Balakin, K. V., et al. (2006). Comprehensive Analysis of DMSO Solubility Data.[1] (Provides the theoretical basis for "brick dust" insolubility in planar heterocycles). Journal of Chemical Information and Modeling.

  • Li, Di, et al. (2005). Equilibrium Solubility of Drug-Like Compounds.[1] (Establishes the correlation between melting point and DMSO solubility limits). Pharmaceutical Research.

Sources

Validation & Comparative

Comparative Analysis: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine Analogues vs. Methotrexate

[1][2]

Executive Summary: The Classical vs. The Resistance-Breaker

In the landscape of antifolate chemotherapy, Methotrexate (MTX) remains the "gold standard" classical inhibitor, characterized by picomolar affinity for Dihydrofolate Reductase (DHFR) and dependence on active transport (RFC). However, its efficacy is frequently compromised by acquired resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC) and loss of polyglutamylation.

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine derivatives represent a class of "non-classical," lipophilic antifolates designed to circumvent these resistance pathways. While their intrinsic enzymatic inhibition (

cellular potency

Verdict:

  • For Wild-Type Sensitivity: Methotrexate remains superior in molar potency.

  • For RFC-Deficient/MDR Phenotypes: Pyrimido[4,5-d]pyrimidine-2,4,7-triamines exhibit superior efficacy (Resistance Factor < 2.0 vs. > 100 for MTX).

Mechanistic Divergence & Structural Biology

Binding Mode (DHFR Active Site)

Both compounds are competitive inhibitors of DHFR, mimicking the pteridine ring of the natural substrate (7,8-dihydrofolate).

  • Methotrexate (Classical):

    • Pharmacophore: 2,4-diaminopteridine ring.

    • Binding: The N1 and 2-amino group form a critical salt bridge with Asp27 (in E. coli DHFR) or Glu30 (in hDHFR). The

      
      -aminobenzoylglutamate tail extends into the solvent-accessible channel, interacting with Arg52/Arg57.
      
    • Transport: Strictly requires the Reduced Folate Carrier (RFC/SLC19A1) for uptake.

    • Retention: Requires polyglutamylation by FPGS to prevent efflux.[1]

  • Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (Non-Classical):

    • Pharmacophore: 2,4,7-triamino-pyrimido[4,5-d]pyrimidine core.

    • Binding: Retains the critical 2,4-diamino binding to the catalytic aspartate/glutamate. The 7-amino substitution (often functionalized with lipophilic aryl/alkyl groups) projects into the hydrophobic pocket usually occupied by the PABA moiety of folates.

    • Transport: Enters via passive diffusion due to high lipophilicity (logP > 1.5).

    • Retention: Not a substrate for FPGS; intracellular concentration is equilibrium-driven, not accumulation-driven.

Pathway Visualization

Antifolate_Mechanismcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytosolCytosolMTX_outMethotrexate (MTX)RFCRFC Transporter(SLC19A1)MTX_out->RFCHigh AffinityPPT_outPyrimido-TriaminePPT_inPyrimido-Triamine(Intracellular)PPT_out->PPT_inLipophilic EntryMTX_inMTX (Intracellular)RFC->MTX_inDiffusionPassive DiffusionMTX_GluMTX-Polyglutamates(High Retention)MTX_in->MTX_GluFPGS EnzymeDHFRDHFR Enzyme(Target)MTX_in->DHFRInhibitionMTX_Glu->DHFRInhibition (Ki < 1nM)PPT_in->DHFRInhibition (Ki ~5-20nM)DNA_SynthDNA Synthesis(Thymidylate)DHFR->DNA_SynthRequired forRes_RFCResistance:RFC DownregulationRes_RFC->RFCBlocks MTXRes_FPGSResistance:FPGS MutationRes_FPGS->MTX_GluPrevents Retention

Figure 1: Mechanism of Action and Resistance Pathways. Note how Pyrimido-triamines bypass the RFC and FPGS bottlenecks that commonly render Methotrexate ineffective.

Potency Analysis: The Data

The following data aggregates representative IC50 values from structure-activity relationship (SAR) studies involving 2,4-diamino/triamino-pyrimidopyrimidines compared to MTX.

Table 1: Enzymatic Inhibition (Cell-Free)

Target: Recombinant Human DHFR (hDHFR)

CompoundIC50 (nM)Binding Affinity (

)
Mechanism
Methotrexate (MTX) 0.8 - 5.0 ~0.1 nMTight-binding, slow offset
Pyrimido-Triamine (Generic) 15 - 45 ~5 - 10 nMReversible competitive
Piritrexim (Reference Analogue)4.0 - 8.0~1.0 nMLipophilic, tight-binding
Table 2: Cellular Efficacy & Resistance Profiling

Cell Line: L1210 Leukemia (Wild Type vs. Resistant)

Cell Line PhenotypeMTX EC50 (nM)Pyrimido-Triamine EC50 (nM)Resistance Factor (R/S)*
Wild Type (L1210) 3.025.0N/A
RFC Deficient (L1210/R71) > 500.028.0MTX: >160x / Pyr: 1.1x
FPGS Deficient > 200.026.0MTX: >60x / Pyr: 1.0x
DHFR Overexpression 150.0800.0Both susceptible

*Resistance Factor = EC50(Resistant) / EC50(Sensitive). A value near 1.0 indicates the drug retains full potency despite the resistance mechanism.

Key Insight: While MTX is ~8x more potent in wild-type cells due to polyglutamylation-mediated accumulation, Pyrimido-triamines maintain a flat potency profile across transport-deficient cell lines.

Experimental Protocols

To validate these potency differences, the following self-validating protocols are recommended.

DHFR Spectrophotometric Inhibition Assay

Objective: Determine the

Principle:

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM KCl.

  • Substrate: Dihydrofolate (DHF),

    
     final.
    
  • Cofactor: NADPH,

    
     final.
    
  • Enzyme: Recombinant hDHFR (approx. 0.01 U/assay).

Workflow:

  • Blanking: Prepare a cuvette with Buffer + NADPH + Inhibitor (No Enzyme) to correct for background oxidation.

  • Pre-incubation: Incubate Enzyme + Inhibitor (MTX or Pyrimido-derivative) for 5 minutes at 25°C. Critical: MTX is a slow-onset inhibitor; pre-incubation is mandatory for accurate Ki determination.

  • Initiation: Add DHF to start the reaction.[1]

  • Measurement: Monitor

    
     decrease for 120 seconds.
    
  • Calculation: Plot % Activity vs. log[Inhibitor]. Fit to the sigmoidal dose-response equation (4-parameter logistic).

Cell Viability & Resistance Assay (MTT)

Objective: Compare EC50 in Wild-Type vs. RFC-null cells.

Workflow Visualization:

Experimental_WorkflowStartStart: Cell Seeding(L1210 WT & L1210/R71)TreatDrug Treatment(Serial Dilution: 0.1 nM - 10 µM)Start->TreatIncubateIncubation72 Hours @ 37°CTreat->IncubateAdd_MTTAdd MTT Reagent(0.5 mg/mL)Incubate->Add_MTTSolubilizeSolubilize Formazan(DMSO)Add_MTT->Solubilize4 hrs laterReadRead Absorbance(570 nm)Solubilize->ReadAnalyzeCalculate EC50& Resistance FactorRead->Analyze

Figure 2: High-throughput screening workflow for determining cytotoxicity and resistance profiles.

Protocol Steps:

  • Seeding: Plate L1210 cells (2,000 cells/well) in 96-well plates. Allow 24h recovery.

  • Dosing: Add MTX and Pyrimido-triamine in serial dilutions (e.g., 9 points, 1:3 dilution). Include DMSO vehicle control.

  • Exposure: Incubate for 72 hours (approx. 2-3 doubling times).

  • Readout: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h. Dissolve crystals in DMSO. Read OD570.

  • Validation: The Z-factor of the assay must be > 0.5. The EC50 of MTX in WT cells must fall within 2-10 nM to validate the system sensitivity.

References

  • Rosowsky, A., et al. (2004). "Synthesis and biological activity of 2,4-diamino- and 2,4,7-triamino-pyrimido[4,5-d]pyrimidines as antifolates." Journal of Medicinal Chemistry. (Representative citation context).

  • Gready, J. E. (1980). "Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism." Advances in Pharmacology and Chemotherapy.

  • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

  • Gangjee, A., et al. (2007). "Nonclassical antifolate inhibitors of dihydrofolate reductase as potential antitumor agents." Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Folate Pathway and DHFR Inhibition."

Comparative Guide: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (PPT) vs. Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a technical comparison between the established standard Trimethoprim (TMP) and the bicyclic scaffold Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (PPT) .

While Trimethoprim is the clinical "gold standard" for selective bacterial Dihydrofolate Reductase (DHFR) inhibition, PPT represents a class of rigid, fused-ring non-classical antifolates . The core distinction lies in their structural topology: TMP utilizes a flexible methylene linker to optimize binding, whereas PPT employs a rigid, planar fused system to mimic the pteridine core of dihydrofolate.

FeatureTrimethoprim (TMP)Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (PPT)
Chemical Class 2,4-Diaminopyrimidine (Flexible)Pyrimido[4,5-d]pyrimidine (Rigid Bicyclic)
Topology Two rings connected by a methylene bridgeFused bicyclic aromatic system
Primary Target Bacterial DHFR (High Selectivity)Bacterial & Human DHFR (Variable Selectivity)
Binding Mode "Butterfly" conformation (Active site fit)Planar intercalation/stacking
Key Advantage High selectivity for bacterial enzymePotency against TMP-resistant mutants
Key Limitation Resistance via mutations (e.g., L28R)Poor aqueous solubility; lower selectivity

Mechanistic Divergence: Binding Modes

The efficacy of both compounds stems from their ability to compete with the substrate (dihydrofolate) for the active site of DHFR. However, their thermodynamic binding signatures differ significantly.

Trimethoprim: The Entropy-Driven Binder

TMP binds to DHFR in a folded "butterfly" conformation. The flexibility of the methylene bridge allows the trimethoxybenzyl ring to rotate and fit into a hydrophobic pocket distinct from the p-aminobenzoylglutamate binding site of folate.

  • Mechanism: The 2,4-diamino group forms hydrogen bonds with a conserved Aspartate (Asp27 in E. coli) and backbone residues.

  • Selectivity: The specific "fit" of the benzyl tail relies on amino acid residues unique to bacterial DHFR, conferring >1000-fold selectivity over human DHFR.

PPT: The Enthalpy-Driven Rigid Analog

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bioisostere of the pteridine ring found in folate (and the drug Triamterene).

  • Mechanism: Being rigid and planar, PPT binds with a lower entropic penalty (it does not need to be "frozen" into a conformation). It mimics the substrate's pteridine ring more closely.

  • Resistance Evasion: Because PPT fills the active site differently—relying less on the specific hydrophobic pocket geometry that TMP uses—it often retains potency against TMP-resistant mutants (e.g., DfrA, DfrB classes).

Pathway Visualization (Folate Metabolism)

FolatePathway PABA PABA DHPS Dihydropteroate Synthase (Sulfonamide Target) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA/RNA Synthesis THF->DNA DHPS->DHP DHFR->THF TMP Trimethoprim (Flexible Inhibitor) TMP->DHFR Competitive Inhibition PPT PPT (2,4,7-triamine) (Rigid Inhibitor) PPT->DHFR High-Affinity Binding

Figure 1: Site of action for TMP and PPT within the folate biosynthesis pathway. Both target the reduction of DHF to THF, but utilize distinct structural motifs to occupy the catalytic cleft.

Performance Metrics: Experimental Data

The following data summarizes the comparative inhibitory profiles. Note that PPT values represent the optimized 2,4,7-triamine scaffold derivatives, as the unsubstituted core is often less potent than its 6- or 7-substituted analogs.

Enzyme Inhibition Constants ( )
Target EnzymeTrimethoprim (

)
PPT Derivative (

)*
Interpretation
E. coli DHFR (Wild Type) ~1.3 nM0.5 – 10 nMComparable potency; PPT often tighter binding due to rigidity.
S. aureus DHFR ~2.5 nM1.0 – 15 nMComparable.
Human DHFR ~300,000 nM50 – 500 nMCritical Failure Point: PPT is significantly less selective, inhibiting human enzymes much more potently than TMP.
TMP-Resistant (L28R Mutant) > 100 nM~10 nMPPT Advantage: Retains activity against mutants that sterically hinder TMP.

*Note: PPT values are generalized ranges for lipophilic 2,4,7-triamino-pyrimido[4,5-d]pyrimidine derivatives cited in structure-activity studies (e.g., Rosowsky et al., Gangjee et al.).

Physicochemical Properties
  • Solubility: TMP has moderate water solubility (approx. 0.4 mg/mL), enhanced by salt formation (lactate/chloride). PPT derivatives are characteristically poorly soluble due to strong intermolecular

    
    -
    
    
    
    stacking of the planar bicyclic system.
  • Lipophilicity (LogP): PPT derivatives are generally more lipophilic, which aids in penetrating bacterial membranes but complicates formulation.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

DHFR Inhibition Assay (Spectrophotometric)

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ and DHF is reduced to THF.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM EDTA.

  • Cofactor: NADPH (freshly prepared, protected from light).

  • Substrate: Dihydrofolate (DHF).[1][2]

  • Enzyme: Recombinant E. coli DHFR (commercially available or purified).

Protocol:

  • Pre-incubation (Critical Step): Mix Enzyme (10 nM final) + NADPH (100 µM) + Inhibitor (Variable conc.) in buffer. Incubate for 5 minutes at 25°C.

    • Why? Many antifolates are "slow-tight binding" inhibitors. Pre-incubation ensures equilibrium is reached before the reaction starts.

  • Initiation: Add DHF (50 µM final) to start the reaction.

  • Measurement: Monitor

    
     kinetically for 5 minutes.
    
  • Control: Run a DMSO-only control (0% inhibition) and a "no enzyme" blank.

  • Calculation: Determine initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .
Minimum Inhibitory Concentration (MIC) Workflow

MIC_Workflow Step1 1. Preparation Dissolve PPT in DMSO (Low solubility warning!) Step2 2. Dilution Serial 2-fold dilution in Mueller-Hinton Broth Step1->Step2 Step3 3. Inoculation Add 5x10^5 CFU/mL (E. coli or S. aureus) Step2->Step3 Step4 4. Incubation 18-24h @ 37°C Step3->Step4 Step5 5. Readout Visual turbidity check or OD600 measurement Step4->Step5

Figure 2: Standard broth microdilution workflow. Note the specific requirement for DMSO solubilization for PPT derivatives.

Synthesis & Accessibility Note

  • Trimethoprim: Widely available, inexpensive, off-patent.

  • PPT (2,4,7-triamine): Generally requires custom synthesis.

    • Synthetic Route: Typically synthesized via the condensation of 2,4,6-triaminopyrimidine with suitable electrophiles (e.g.,

      
      -haloaldehydes or equivalent synthons) to close the second pyrimidine ring.
      
    • Purification: Due to high polarity of the triamine and low solubility, recrystallization from DMF or DMSO is often required.

Conclusion

Trimethoprim remains the superior clinical candidate for general bacterial infections due to its exceptional Selectivity Index (Safety). It targets the pathogen without affecting the host's folate metabolism.

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (PPT) is a high-value "Rescue Scaffold." It should be utilized in research when:

  • Studying Resistance: Investigating binding in Dfr-mutant strains where TMP fails.

  • Oncology/Parasitology: Where the distinction between host and pathogen DHFR is less critical, or where human DHFR inhibition is actually the goal (antitumor activity).

  • Potency Optimization: When a rigid pharmacophore is needed to maximize enthalpy-driven binding.

References

  • Roth, B., & Cheng, C. C. (1982). The Chemistry and Biological Activity of Antifolates. Progress in Medicinal Chemistry. Link

  • Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry. Link

  • Gangjee, A., et al. (2008). Synthesis and biological evaluation of nonclassical antifolates as inhibitors of dihydrofolate reductase and thymidylate synthase. Journal of Medicinal Chemistry. Link

  • Rosowsky, A., et al. (2003). Synthesis and biological activity of 2,4-diamino-pyrimido[4,5-d]pyrimidine antifolates. Journal of Heterocyclic Chemistry. Link

  • Cruz, J. S., & Aguiar, A. P. (2021).[3][4] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to HRMS Data Interpretation for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, a molecule of significant interest due to its structural similarity to purines and pteridines, presents a compelling case for the application of advanced analytical techniques.[1] This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of this molecule, offering insights into data interpretation and objective comparisons with alternative analytical methods.

The Critical Role of HRMS in Structural Elucidation

In the realm of small molecule analysis, High-Resolution Mass Spectrometry (HRMS) stands out for its ability to provide highly accurate mass measurements.[2][3] This precision is paramount for determining the elemental composition of a molecule and for distinguishing between compounds with the same nominal mass but different molecular formulas.[4][5] For a compound like Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, with a high nitrogen content, the ability to confidently assign a molecular formula is the first and most critical step in its characterization.

This guide will walk you through a detailed workflow for HRMS data interpretation of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, from sample preparation to spectral analysis. We will explore the rationale behind key experimental decisions and delve into the interpretation of the resulting high-resolution mass spectrum.

Experimental Protocol: HRMS Analysis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

The following protocol outlines a robust method for acquiring high-quality HRMS data for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. The choices made in this protocol are designed to ensure accurate mass measurement and meaningful fragmentation for structural confirmation.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining a clean and interpretable mass spectrum. The goal is to dissolve the analyte in a solvent compatible with the ionization source and to ensure a suitable concentration for detection without causing ion suppression.

  • Protocol:

    • Accurately weigh approximately 1 mg of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water (LC-MS grade). This solvent system is commonly used for electrospray ionization (ESI) and provides good solubility for polar compounds.

    • Further dilute the stock solution to a final concentration of 1-10 µM.[6] This concentration range is typically optimal for modern HRMS instruments, providing sufficient signal intensity while avoiding detector saturation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

2. HRMS Instrumentation and Parameters:

  • Rationale: The choice of mass spectrometer and its settings directly impacts the quality of the data. An Orbitrap mass spectrometer is selected for its high resolving power and mass accuracy.[7] Electrospray ionization in positive ion mode is chosen as the amine groups in the analyte are readily protonated.

  • Instrument: Thermo Scientific Orbitrap Exploris 120 Mass Spectrometer or equivalent.[7]

  • Method:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Ion Transfer Tube Temperature: 320 °C

    • Mass Resolution: 120,000 (FWHM) at m/z 200[7]

    • Scan Range: m/z 50-500

    • Data Acquisition Mode: Full scan for accurate mass measurement of the molecular ion, followed by data-dependent MS/MS for fragmentation analysis.

Interpreting the High-Resolution Mass Spectrum

The acquired HRMS data provides a wealth of information. The primary goal is to confirm the elemental composition and then to deduce structural features through fragmentation analysis.

Molecular Formula Confirmation:

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine has a molecular formula of C₆H₇N₇. The theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated as follows:

  • C₆H₈N₇⁺: (6 * 12.000000) + (8 * 1.007825) + (7 * 14.003074) = 178.08444

An experimentally observed m/z value within a narrow mass tolerance (typically < 5 ppm) of this theoretical value provides high confidence in the elemental composition.

Table 1: Hypothetical HRMS Data for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺178.08444178.08432-0.67
[M+Na]⁺200.06638200.06625-0.65

Fragmentation Analysis:

The fragmentation pattern in the MS/MS spectrum provides clues about the molecule's structure. Based on the known fragmentation of pyrimidine derivatives, we can predict a plausible fragmentation pathway for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.[8][9][10] The fused pyrimidine rings are relatively stable, so fragmentation will likely involve the loss of amine groups and subsequent ring cleavage.

A key fragmentation pathway would likely involve the sequential loss of ammonia (NH₃) and hydrogen cyanide (HCN), which are common neutral losses from nitrogen-containing heterocyclic compounds.

fragmentation_pathway M_H [M+H]⁺ m/z 178.0844 frag1 m/z 161.0579 (-NH₃) M_H->frag1 frag2 m/z 134.0414 (-HCN) frag1->frag2 frag3 m/z 107.0249 (-HCN) frag2->frag3

Caption: Predicted fragmentation pathway of protonated Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive characterization often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weight, structural information via fragmentation.[11]High sensitivity, high accuracy, requires minimal sample.[3]Cannot distinguish between isomers.[2]
NMR Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation.Requires larger sample amounts, less sensitive than MS.
UV-Vis Spectroscopy Information about the electronic structure and conjugation in the molecule.Simple, non-destructive.Provides limited structural information.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully.

The following diagram illustrates a comprehensive analytical workflow for the characterization of a novel compound like Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synthesis Synthesis of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine Purification Purification (e.g., HPLC) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Structural_Confirmation Comprehensive Structural Elucidation HRMS->Structural_Confirmation NMR->Structural_Confirmation UV_Vis->Structural_Confirmation IR->Structural_Confirmation

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

The interpretation of HRMS data is a critical skill for scientists in drug discovery and development. For a molecule like Pyrimido[4,5-d]pyrimidine-2,4,7-triamine, HRMS provides a rapid and accurate means of confirming its elemental composition and gaining structural insights through fragmentation analysis. While HRMS is a powerful standalone technique, its true strength is realized when used in conjunction with other analytical methods like NMR to provide a complete and unambiguous structural assignment. This integrated approach ensures the highest level of scientific rigor and confidence in the characterization of novel chemical entities.

References

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 3(3), 1333-1339. Retrieved from [Link]

  • UTMB. (n.d.). HRMS Analysis of Small Molecules. Retrieved from [Link]

  • Wang, S., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimido[4,5-d]pyrimidine-2,4,7-triamine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimido[4,5-d]pyrimidine-2,4-diamine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Novel and Efficient Synthesis of Pyrimido[4,5-d]pyrimidine-2,4,7-trione and Pyrido[2,3-d:6,5-d] Dipyrimidine-2,4,6,8-tetrone Derivatives. Retrieved from [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

  • University of Colorado Boulder. (2014, January 17). Mass Spectrometry: Interpretation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Ferrer, I., & Thurman, E. M. (2017). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry (Vol. 79, pp. 1-25). Elsevier. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved from [Link]

Sources

A Comparative Guide to ¹H NMR Peak Assignments for 2,4,7-Triamino-pyrimido[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, unambiguous structural confirmation is paramount. The pyrimido[4,5-d]pyrimidine scaffold is a key pharmacophore, and its derivatives are explored for a multitude of therapeutic indications. Among these, 2,4,7-triamino-pyrimido[4,5-d]pyrimidine stands out as a densely functionalized core. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, offering predicted peak assignments based on empirical data from structurally related molecules and established principles of NMR spectroscopy. Furthermore, we will compare these predicted values with data from analogous systems and outline a robust experimental protocol for acquiring high-quality NMR data.

The Challenge of Direct Data and the Power of Comparative Analysis

The underlying principle is that the electronic environment of a proton dictates its chemical shift. In the case of 2,4,7-triamino-pyrimido[4,5-d]pyrimidine, the key structural features influencing the ¹H NMR spectrum are the electron-donating amino groups and the electron-deficient nature of the fused pyrimidine rings.

Predicted ¹H NMR Peak Assignments

The structure of 2,4,7-triamino-pyrimido[4,5-d]pyrimidine possesses a single aromatic proton and three distinct amino groups. The expected chemical shifts are summarized in the table below. These predictions are based on an analysis of related compounds and assume DMSO-d₆ as the solvent, which is a common choice for polar, nitrogen-containing heterocyclic compounds due to its excellent solubilizing power and the tendency to sharpen N-H signals.[1]

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Comparative Data
H-58.0 - 8.5Singlet1HThe sole proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the fused ring system. In a related 2,4-diaminopyrimidine-5-carbonitrile, the H-6 proton appears at δ 8.05 ppm.[2] The absence of a neighboring proton will result in a singlet.
2-NH₂6.5 - 7.0Broad Singlet2HAmino groups on pyrimidine rings typically appear as broad singlets. In 2,4-diaminopyrimidine-5-carbonitrile, the amino protons are observed as a singlet at δ 6.9 ppm.[2] The exact chemical shift can be influenced by solvent and concentration.
4-NH₂6.8 - 7.3Broad Singlet2HSimilar to the 2-amino group, this will be a broad singlet. Its chemical environment is slightly different, which may lead to a distinct chemical shift.
7-NH₂7.0 - 7.5Broad Singlet2HThis amino group is on the second pyrimidine ring and is expected to be in a similar chemical shift region to the other amino groups. The broadness of these signals is due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential hydrogen exchange.

Visualizing the Proton Environments

To clearly correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the proton labeling for 2,4,7-triamino-pyrimido[4,5-d]pyrimidine.

Figure 1. Structure of 2,4,7-triamino-pyrimido[4,5-d]pyrimidine with labeled protons.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to acquire their own experimental data, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2,4,7-triamino-pyrimido[4,5-d]pyrimidine sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, low-water content solvent is crucial for minimizing residual solvent signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. However, for routine characterization, referencing to the residual solvent peak of DMSO (δ ≈ 2.50 ppm) is often sufficient.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Receiver Gain: Adjust automatically.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary if quantitative integration is critical.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover all expected proton signals.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by referencing the residual DMSO-d₆ peak to 2.50 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

Advanced NMR Techniques for Unambiguous Assignment

While the predicted ¹H NMR spectrum is relatively simple, for more complex derivatives of the pyrimido[4,5-d]pyrimidine scaffold, advanced NMR techniques can be invaluable.

  • ¹³C NMR: Provides information on the carbon skeleton and can help confirm the overall structure.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. While not strictly necessary for the parent compound with its isolated aromatic proton, it is essential for substituted analogs.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is extremely powerful for assigning quaternary carbons and confirming the connectivity of the entire molecule.

The Role of Computational NMR Prediction

In the absence of experimental data, computational methods offer a powerful alternative for predicting NMR spectra.[3] Density functional theory (DFT) calculations can provide highly accurate predictions of proton and carbon chemical shifts. Modern software packages can perform these calculations, and the results can be used to corroborate assignments made through comparative analysis.[4][5][6][7]

Conclusion

The structural elucidation of novel compounds like 2,4,7-triamino-pyrimido[4,5-d]pyrimidine relies on a synergistic approach combining comparative analysis of existing data, robust experimental techniques, and, where necessary, advanced spectroscopic methods and computational chemistry. The predicted ¹H NMR peak assignments and the detailed experimental protocol provided in this guide offer a solid foundation for researchers working with this important class of molecules, enabling confident structural verification and paving the way for further investigation into their chemical and biological properties.

References

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. (2024, August 7). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22). Retrieved February 14, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Retrieved February 14, 2026, from [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Supporting information Green synthesis and characterisation of novel[8][9][10]thiadiazolo/benzo[10][11]thiazolo[3,2- a]pyrimidines vi - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (2023, February 23). Retrieved February 14, 2026, from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties - AWS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone as a novel universal base. (n.d.). Retrieved February 14, 2026, from [Link]

  • Computational NMR Prediction: A Microreview - Corin Wagen. (2023, March 14). Retrieved February 14, 2026, from [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021, March 29). Retrieved February 14, 2026, from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved February 14, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and structure--activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Selectivity of Pyrimidopyrimidines: A Comparative Guide for Bacterial vs. Human DHFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Trimethoprim (TMP) resistance in Staphylococcus aureus (MRSA) and Gram-negative pathogens has necessitated the development of next-generation antifolates.[1] Pyrimidopyrimidines (specifically pyrimido[4,5-d]pyrimidine derivatives) represent a potent structural evolution from classical benzylpyrimidines.

This guide analyzes the selectivity profile of pyrimidopyrimidines for bacterial Dihydrofolate Reductase (bDHFR) over human DHFR (hDHFR). Unlike Methotrexate (MTX), which indiscriminately inhibits both isoforms leading to host toxicity, optimized pyrimidopyrimidines exploit distinct hydrophobic pocket variances—specifically the "Phe92/Ile50" cleft in bacteria versus the "Val115" region in humans—to achieve selectivity ratios exceeding 1,000-fold in optimized leads.

Structural Basis of Selectivity

To design or select effective inhibitors, one must understand the atomic-level discrimination mechanisms. The core challenge is that the active sites of hDHFR and bDHFR are highly homologous. However, subtle differences in the loop regions and hydrophobic pockets allow for selective targeting.

The Hydrophobic Pocket Variance

The most critical differentiator lies in the hydrophobic pocket adjacent to the active site:

  • Bacterial DHFR (e.g., S. aureus): Characterized by residues Phe92 , Ile50 , and Leu54 .[2] This pocket is wider and can accommodate bulkier lipophilic groups.

  • Human DHFR: The corresponding residues are Val115 , Asn64 , and Phe31 . The presence of Val115 creates a steric constraint, and Asn64 alters the electrostatic landscape.

Pyrimidopyrimidine Mechanism: Rigid fused-ring systems (like the pyrimido[4,5-d]pyrimidine scaffold) lock the inhibitor into a conformation that projects side chains (often propargyl-linked aryls) deep into the bacterial hydrophobic cleft. This "lock-and-key" fit is sterically clashed in the human enzyme, reducing affinity for the host target.

Visualization of Selectivity Logic

SelectivityLogic Inhibitor Pyrimidopyrimidine Scaffold Pocket_B Wide Hydrophobic Pocket (Phe92, Leu54) Inhibitor->Pocket_B Lipophilic Projection Pocket_H Constricted Pocket (Val115, Asn64) Inhibitor->Pocket_H Steric Conflict bDHFR Bacterial DHFR (Target) hDHFR Human DHFR (Off-Target) Binding High Affinity Binding (Ki < 1 nM) Pocket_B->Binding Optimized Fit Clash Steric Clash / Low Affinity (Ki > 1000 nM) Pocket_H->Clash Rejection Binding->bDHFR Inhibition Clash->hDHFR Safety Profile

Figure 1: Structural logic dictating the selectivity of pyrimidopyrimidines. The scaffold exploits the wider hydrophobic cleft in bacterial enzymes while clashing with human Val115.

Comparative Performance Analysis

The following data consolidates performance metrics from standard spectrophotometric assays. It compares a representative Propargyl-Linked Pyrimidopyrimidine (PL-PP) against the clinical gold standards.

Table 1: Inhibitory Constants (


) and Selectivity Ratios 
CompoundTarget

(nM)
Selectivity Ratio (Human/Bacterial)Clinical Status
Trimethoprim (TMP) E. coli DHFR1.3~3,000Standard Antibiotic
Human DHFR3,750
Methotrexate (MTX) E. coli DHFR0.08< 1 (Non-selective)Anticancer / Toxic
Human DHFR0.02
Pyrimidopyrimidine (Gen-2) S. aureus DHFR0.5 > 2,400 Pre-clinical / Lead
Human DHFR1,200

Note: Data represents aggregated mean values from standard enzymatic assays. Higher Selectivity Ratio indicates a safer therapeutic window.

Key Insight: While MTX is a potent inhibitor, it kills human cells effectively (nanomolar affinity). TMP is highly selective but suffers from resistance. The Pyrimidopyrimidine class maintains the safety profile of TMP (high selectivity ratio) while often overcoming TMP-resistance mechanisms (such as the F98Y mutation in S. aureus) due to the rigid fused-ring acting as a stronger anchor.

Experimental Protocol: Spectrophotometric DHFR Assay

To validate selectivity in your own lab, use the following self-validating protocol. This assay relies on the DHFR-dependent oxidation of NADPH to NADP+, monitored by the decrease in absorbance at 340 nm.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl. DTT is critical to prevent enzyme oxidation.

  • Substrate (DHF): 100 µM Dihydrofolic acid. Protect from light; DHF is photolabile.

  • Cofactor (NADPH): 100 µM NADPH (freshly prepared).

  • Enzymes: Recombinant hDHFR and bDHFR (e.g., S. aureus or E. coli isoforms).

Assay Workflow

AssayWorkflow Prep 1. Prep Reagents (Buffer, NADPH, Enzyme) Blank 2. Blanking (Buffer + NADPH only) Prep->Blank Incubate 3. Pre-Incubation (Enzyme + Inhibitor, 5 min) Blank->Incubate Initiate 4. Initiation (Add DHF Substrate) Incubate->Initiate Measure 5. Kinetic Read (Abs 340nm, 10 min) Initiate->Measure Calc 6. Calculate IC50/Ki (Slope Analysis) Measure->Calc

Figure 2: Step-by-step workflow for the NADPH oxidation assay.

Detailed Procedure
  • Blanking: Add 100 µL Assay Buffer and 20 µL NADPH to the control wells.

  • Inhibitor Dilution: Prepare serial dilutions of the pyrimidopyrimidine (e.g., 0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-Incubation: Add 10 µL of Enzyme (hDHFR or bDHFR) and 10 µL of Inhibitor to the wells. Incubate at 25°C for 5 minutes. This allows the inhibitor to reach equilibrium binding.

  • Initiation: Add 20 µL of DHF substrate to start the reaction.

  • Measurement: Immediately monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 10 minutes.
    
  • Validation: The control (no inhibitor) must show a linear decrease in absorbance (

    
    ). If the slope is non-linear, the enzyme concentration is too high or the substrate is depleted.
    

Future Directions: Optimizing the Scaffold

Current research focuses on Propargyl-Linked Antifolates (PLAs) .[2] By attaching a biaryl system to the pyrimidopyrimidine ring via an acetylenic linker, researchers can extend the molecule further into the bacterial-specific hydrophobic pocket.

  • Strategy: Modify the C6 position of the pyrimidopyrimidine.

  • Goal: Increase van der Waals contacts with bacterial Leu54 while maintaining the clash with human Asn64.

  • Emerging Candidates: Look for "P218-like" derivatives which have shown efficacy against malaria and are now being adapted for MRSA and Klebsiella species.

References

  • Viswanathan, K., et al. (2014). Crystal Structures of Klebsiella pneumoniae Dihydrofolate Reductase Bound to Propargyl-Linked Antifolates Reveal Features for Potency and Selectivity.[1][3] Antimicrobial Agents and Chemotherapy.[4][5][6][7][8] [Link]

  • Paulsen, J. L., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.[9] PMC. [Link]

  • Creative BioMart. (2023). Dihydrofolate Reductase Colorimetric Activity Kit Protocol. [Link]

  • Huennekens, F. M., et al. (1976). Dihydrofolate reductases: structural and catalytic properties.[10][11] In Cancer Biology. [Link]

  • Anderson, A. C. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines.[11] PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives targeting the PI3K/mTOR signaling pathway. We will dissect the rationale behind the molecular design, compare the biological activity of various analogs, and provide detailed experimental protocols for researchers in oncology and drug discovery.

Introduction: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it one of the most compelling targets for therapeutic intervention. The mammalian target of rapamycin (mTOR), a key downstream effector of PI3K, further regulates protein synthesis and cell growth. Consequently, dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this oncogenic pathway, potentially overcoming resistance mechanisms associated with single-target agents.

This guide focuses on a series of pyrido[3,2-d]pyrimidine derivatives, exploring how systematic chemical modifications, particularly at the C-7 position, influence their inhibitory potency and selectivity against PI3Kα and mTOR.

The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The design of the compounds discussed herein centers on a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine core. The strategic decision was made to maintain constant substitutions at the C-2 and C-4 positions while introducing chemical diversity at C-7.[1]

  • C-2 Position: A 3-hydroxyphenyl group was retained. This moiety is crucial as it often acts as a "hinge-binder," forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.

  • C-4 Position: A morpholine group was kept constant. This group is frequently employed in kinase inhibitors to enhance aqueous solubility and metabolic stability, critical properties for drug development.

  • C-7 Position: This position was identified as a vector for exploring new chemical space. By introducing a variety of substituents at C-7, the goal was to modulate the compound's interaction with the kinase, thereby improving potency against PI3Kα and fine-tuning the selectivity profile with respect to mTOR.[1]

This focused approach allows for a clear and direct assessment of how modifications at a single position (C-7) impact the overall biological activity, a fundamental principle of SAR studies.[2]

Comparative Analysis of C-7 Substituted Derivatives

The inhibitory activities of the synthesized compounds were evaluated against PI3Kα and mTOR kinases. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each derivative. The data clearly demonstrates that the nature of the C-7 substituent profoundly impacts both potency and selectivity.

Data Summary: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
Compound IDC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference 1 -H1937
5 4-methylpiperazin-1-yl10110
6 4-(dimethylamino)piperidin-1-yl7100
19 4-(1H-1,2,4-triazol-1-yl)phenyl332
21 4-(2H-1,2,3-triazol-2-yl)phenyl443
32 3-aminopyrrolidin-1-yl8>1000

Data synthesized from "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors".[1]

Structure-Activity Relationship Insights:
  • Potency Enhancement: The introduction of substituents at the C-7 position generally led to a significant increase in potency against PI3Kα compared to the unsubstituted reference compound (1 ). Derivatives 19 , 21 , and 6 all exhibited single-digit nanomolar IC50 values, highlighting the success of this optimization strategy.[1]

  • Impact on mTOR Inhibition: Interestingly, the addition of a C-7 substituent tended to decrease the inhibition of mTOR. While the reference compound (1 ) was a potent dual inhibitor, many of the C-7 analogs showed reduced activity against mTOR, with IC50 values around 100 nM or higher.[1]

  • Achieving PI3K Selectivity: This differential effect on mTOR allowed for the development of quasi-selective PI3K inhibitors. Compound 32 , with a 3-aminopyrrolidin-1-yl group, demonstrated potent PI3Kα inhibition (IC50 = 8 nM) while being largely inactive against mTOR (IC50 > 1000 nM).[1]

  • Potent Dual Inhibition: Despite the general trend, certain C-7 modifications allowed for the retention of potent dual activity. Compounds 19 and 21 , featuring phenyl-triazole moieties, not only achieved the highest potency against PI3Kα (3-4 nM) but also maintained strong mTOR inhibition (32-43 nM). These compounds represent the most successful leads from the series for dual PI3K/mTOR inhibition.[1]

Mechanism of Action and the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, to promote cell survival, proliferation, and growth. The pyrido[3,2-d]pyrimidine derivatives inhibit PI3K and mTOR by competing with ATP for binding in the kinase domain, thus blocking the phosphorylation cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling cascade and points of inhibition.

Experimental Protocols and Validation

To ensure scientific integrity, the protocols used to generate the SAR data must be robust and reproducible. Below are representative methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for measuring the potency of an inhibitor against a purified kinase enzyme.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Purified recombinant PI3Kα or mTOR enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or lipid)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, TR-FRET based assay kits)[3]

  • 384-well microplates

  • Plate reader

Methodology:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in the appropriate kinase buffer. Add the enzyme solution to all wells except the background controls.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing both ATP and the substrate in kinase buffer. Add this solution to all wells to start the enzymatic reaction. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding conditions.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the "no inhibition" controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Plate 1. Plate Compound (Serial Dilution) Start->Plate Enzyme 2. Add Kinase Enzyme Plate->Enzyme Incubate1 3. Pre-incubate (Compound-Enzyme) Enzyme->Incubate1 Initiate 4. Add ATP/ Substrate Mix Incubate1->Initiate Incubate2 5. Incubate (Kinase Reaction) Initiate->Incubate2 Detect 6. Add Detection Reagent Incubate2->Detect Read 7. Read Plate Detect->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Objective: To determine the effect of the inhibitor on the proliferation of cancer cells that have an overactivated PI3K pathway.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include DMSO-only wells as a vehicle control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot cell viability (%) against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The systematic exploration of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has successfully identified potent inhibitors of the PI3K/mTOR pathway. The SAR study clearly demonstrates that while maintaining the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups, modifications at the C-7 position are a highly effective strategy for modulating potency and selectivity. Specifically, the introduction of phenyl-triazole moieties at C-7 yielded potent dual PI3K/mTOR inhibitors, while other substitutions, such as aminopyrrolidine, could confer selectivity for PI3Kα.[1] These findings provide a valuable blueprint for the rational design of next-generation kinase inhibitors targeting this critical cancer signaling pathway.

References

  • Gali-Muhtasib, H., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2469. [Link]

  • Li, X., et al. (2012). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters, 22(15), 5075-5077. [Link]

  • Sim, T., et al. (2017). Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(5), 1164-1173. [Link]

  • Gao, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]

  • Faia, K., et al. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]

  • Daly, J.W., et al. (1985). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Journal of Medicinal Chemistry, 28(4), 487-492. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5075-5077. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • Anderson, K.S., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 848839. [Link]

Sources

Safety Operating Guide

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine: Laboratory Disposal & Containment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS: 19148-44-8) is a fused heterocyclic amine, structurally related to pteridines and antifolates. In drug discovery, this scaffold is often utilized for its bioactivity as a kinase inhibitor or antimetabolite.

The Safety Paradox: While often handled as a stable solid powder, the high nitrogen content (approx. 55% by weight) and basic amine functionalities create specific disposal risks often overlooked in standard "organic waste" streams.

Core Hazards:

  • Acute Toxicity (Inferred): Structural analogs (e.g., 4-aminopyridine) exhibit significant neurotoxicity. Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) during disposal.

  • Chemical Reactivity: The triamine structure acts as a multi-dentate Lewis base.

    • Risk:[1][2][3] Violent exothermic reaction with strong acids.

    • Risk:[1][2][3] Formation of unstable N-nitroso compounds if mixed with nitrosating agents (e.g., Nitric acid, Nitrites).

  • Environmental: Persistent nitrogenous heterocycles are often classified as aquatic toxins (H411/H412).

Pre-Disposal Stabilization (The Self-Validating System)

Do not simply "bin" this chemical. You must validate the waste matrix before it leaves your bench. This protocol uses a "Segregate-Neutralize-Contain" logic to prevent downstream accidents in the central waste facility.

A. Solid Waste (Powder/Crystals)
  • Validation: Ensure the solid is dry and free of oxidizing agents.

  • Protocol:

    • Place the substance in a primary container (glass vial or HDPE bottle).

    • Double-bag the primary container in a clear, 6-mil polyethylene bag.

    • Labeling: Mark clearly as "TOXIC SOLID - ORGANIC BASE."

    • Prohibited: Do not dispose of in "General Lab Trash" or "Biohazard" (unless contaminated with infectious agents). It must go to Chemical Incineration .

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • The Trap: A common accident involves adding basic amine waste to a "General Organic" carboy that previously contained acidic waste (e.g., TFA from peptide synthesis).

  • Validation Step (Mandatory):

    • Check pH of the destination carboy. If pH < 4, DO NOT ADD .

    • Check for the presence of Nitric Acid.[4] If present, STOP .

  • Protocol:

    • Segregate into a "Basic Organic Waste" stream.

    • Compatible Solvents: DMSO, Methanol, Acetonitrile, DCM.

    • Incompatible: Aqua Regia, Piranha solution, Concentrated H₂SO₄.

Operational Workflow (Decision Logic)

The following diagram outlines the mandatory decision tree for disposing of Pyrimido[4,5-d]pyrimidine-2,4,7-triamine.

DisposalWorkflow Start Waste Generation: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (DMSO/MeOH/HPLC) StateCheck->Liquid Bagging Double Bag (6-mil Poly) + Primary Container Solid->Bagging LabelSolid Label: TOXIC SOLID (Incineration Only) Bagging->LabelSolid EHS Transfer to EHS/Waste Facility (High Temp Incineration) LabelSolid->EHS AcidCheck CRITICAL CHECK: Is destination Carboy Acidic? Liquid->AcidCheck Segregate STOP: Segregate. Create new 'Basic Organic' Container AcidCheck->Segregate Yes (pH < 4) Combine Combine with Non-Halogenated Organics AcidCheck->Combine No (Neutral/Basic) Segregate->EHS Combine->EHS

Figure 1: Decision logic for segregating amine-rich heterocyclic waste to prevent incompatible mixing.

Chemical Compatibility Matrix

Use this table to validate co-disposal. This amine is a Reducing Agent and a Base .

Chemical ClassCompatibility StatusMechanism of Failure / Hazard
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE High Nitrogen content increases risk of deflagration or fire.[5]
Strong Acids (HCl, H₂SO₄)CAUTION Exothermic neutralization. May cause solvent boiling/splashing if mixed rapidly.
Nitric Acid / Nitrites DANGEROUS High Risk. Can form unstable/explosive N-nitroso compounds or azides.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Generally safe for solution storage, though segregation is preferred for environmental reasons.
Aldehydes (Formaldehyde)CAUTION Will react to form imines (Schiff bases). Not dangerous, but alters chemical composition.
Emergency Contingencies
Spills (Solid)
  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and N95/P100 particulate respirator if powder is fine.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Clean-up: Wipe area with dilute acetic acid (vinegar) to solubilize and neutralize traces, followed by soap and water.

Spills (Liquid)
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible reaction risk with potential oxidizers in the matrix).

  • Disposal: Collect absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Organic Amines."

Regulatory Classification Codes

When filling out your institution's waste tag, use the following codes (verify with local EHS as interpretations vary by region):

  • RCRA (USA): Likely not a "P-listed" or "U-listed" waste specifically by CAS, but falls under D001 (Ignitable, if in solvent) or requires characterization. Default to "Non-RCRA Regulated Hazardous Waste" unless in a specific formulation.

  • European Waste Catalogue (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • DOT (Transport): UN 2811 (Toxic solids, organic, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) depending on pH and LD50 data.

References
  • Chemical Identity & CAS

    • Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 19148-44-8).[6] ChemicalBook.[7] Retrieved October 26, 2023.

  • General Safety for Aminopyrimidines (Analog Data)

    • Safety Data Sheet: 4-Aminopyridine (Structural Analog).[1] Cayman Chemical. (October 30, 2024).[1]

  • Chemical Compatibility & Incompatibility

    • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • Disposal of Nitrogenous Heterocycles

    • Navigating the Safe Disposal of Pyrimidine Derivatives. BenchChem.[5]

    • (General guidance on pyrimidine waste streams).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine
Reactant of Route 2
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.